molecular formula C30H58N4O11S B1661821 Biotin-PEG9-amine CAS No. 960132-48-3

Biotin-PEG9-amine

货号: B1661821
CAS 编号: 960132-48-3
分子量: 682.9 g/mol
InChI 键: UHIKHSATVJGWOI-YCVJPRETSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biotin-PEG9-amine is a useful research compound. Its molecular formula is C30H58N4O11S and its molecular weight is 682.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIKHSATVJGWOI-YCVJPRETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N4O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746292
Record name N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960132-48-3
Record name N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biotin-PEG9-amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG9-amine, a versatile bifunctional linker molecule increasingly utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, structure, and applications, with a focus on experimental protocols for bioconjugation.

Introduction to this compound

This compound is a chemical compound that integrates a biotin (B1667282) molecule with a nine-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine group. This unique structure leverages the high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) for detection and purification purposes, while the hydrophilic PEG linker enhances solubility and reduces steric hindrance. The terminal amine group provides a reactive site for covalent attachment to various molecules, making it a valuable tool in bioconjugation.[1][2][3] It is particularly noted for its application as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[4][5]

Chemical Structure and Properties

The chemical structure of this compound consists of three key components: the biotin moiety, a PEG spacer with nine ethylene (B1197577) glycol units, and a terminal primary amine.

Chemical Structure:

  • Biotin Moiety: A vitamin (B7) with a valeric acid side chain.

  • PEG Spacer: A flexible, hydrophilic chain of nine repeating ethylene glycol units (-(CH₂CH₂O)₉-).

  • Amine Group: A terminal primary amine (-NH₂) that serves as a reactive handle for conjugation.

The IUPAC name for this compound is N-(29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide.

Quantitative Data Summary:

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
CAS Number 960132-48-3
Chemical Formula C₃₀H₅₈N₄O₁₁S
Molecular Weight 682.87 g/mol
Exact Mass 682.3800
Purity >98%
Appearance White to off-white solid or powder
Solubility Soluble in water
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place.

Experimental Protocol: Protein Biotinylation using an NHS Ester of a Carboxylic Acid and this compound

This protocol outlines a general procedure for conjugating a carboxylic acid-containing molecule (activated as an NHS ester) to a protein, followed by the attachment of this compound. This two-step process is a common strategy in bioconjugation.

3.1. Materials and Reagents:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Carboxylic acid-containing molecule

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting spin column or size-exclusion chromatography column for purification

3.2. Experimental Procedure:

Step 1: Activation of Carboxylic Acid with NHS/EDC

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMSO or DMF.

  • Add a 1.5-fold molar excess of both NHS and EDC to the carboxylic acid solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation of Activated Molecule to Protein

  • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Add the freshly prepared NHS ester solution to the protein solution. The molar ratio of the NHS ester to the protein should be optimized, but a 20-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Remove the excess unreacted NHS ester and byproducts by dialysis or using a desalting column.

Step 3: Biotinylation with this compound

  • The product from Step 2, now a protein-linker conjugate, will have a free amine group from the this compound linker. This step assumes the initial carboxylic acid was intended to link to the protein, and now the biotin is being attached. Correction: The protocol should be a one-step reaction where the protein's primary amines are targeted by an NHS-activated Biotin-PEG derivative.

Revised and Corrected Experimental Protocol: Direct Protein Biotinylation with a Pre-activated Biotin-PEG9-NHS Ester

This revised protocol details the more common and direct method of labeling a protein with a commercially available N-hydroxysuccinimide (NHS) ester of Biotin-PEG9.

3.2. Revised Experimental Procedure:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the reaction.

  • Biotinylation Reagent Preparation: Immediately before use, dissolve the Biotin-PEG9-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.

  • Biotinylation Reaction: Add a calculated amount of the Biotin-PEG9-NHS ester solution to the protein solution. A 20-fold molar excess of the biotin reagent is a typical starting point for labeling antibodies. The final volume of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

  • Determination of Biotin Incorporation (Optional): The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the direct protein biotinylation workflow.

experimental_workflow Protein Protein in Amine-Free Buffer Reaction Biotinylation Reaction Protein->Reaction BiotinNHS Biotin-PEG9-NHS in DMSO/DMF BiotinNHS->Reaction Quenching Quenching (e.g., Tris Buffer) Reaction->Quenching Purification Purification (e.g., Desalting Column) Quenching->Purification FinalProduct Biotinylated Protein Purification->FinalProduct

Caption: Workflow for direct protein biotinylation.

Signaling Pathway Illustration

While this compound is a tool for bioconjugation and not directly involved in signaling pathways, it can be used to label components of a pathway for study. The following is a generic representation of a signaling cascade that could be investigated using biotinylated probes.

signaling_pathway Ligand Ligand (e.g., Biotinylated Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression

Caption: A generic cell signaling pathway.

This technical guide provides a foundational understanding of this compound for researchers. For specific applications, further optimization of the described protocols may be necessary.

References

Biotin-PEG9-Amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-PEG9-amine is a heterobifunctional linker molecule that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the advantageous properties of a nine-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure makes it an invaluable tool in various bioconjugation and drug delivery applications. The terminal primary amine group allows for covalent attachment to a wide range of molecules, including proteins, peptides, and other biomolecules, while the biotin moiety serves as a robust tag for detection, purification, and targeted delivery. This technical guide provides an in-depth overview of the molecular weight, properties, and common applications of this compound, complete with experimental protocols and visual diagrams to aid researchers in its effective utilization.

Core Properties and Specifications

This compound is a well-characterized compound with consistent physical and chemical properties. Its key specifications are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Weight 682.87 g/mol [1][2]
Chemical Formula C₃₀H₅₈N₄O₁₁S[2][3]
CAS Number 960132-48-3[3]
Appearance White to off-white solid or powder
Solubility Soluble in water and organic solvents like DMSO and DMF
Purity Typically >95% or >98%
Storage Conditions Store at -20°C for long-term stability

Key Applications

The unique architecture of this compound lends itself to a variety of applications in research and drug development. The PEG spacer enhances the solubility and reduces the immunogenicity of the conjugated molecule, while the biotin tag allows for strong and specific interactions with avidin or streptavidin.

Proteolysis Targeting Chimeras (PROTACs)

This compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, one end of the this compound linker is attached to a ligand that binds the target protein, while the other end is conjugated to a ligand for an E3 ligase.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (PROTAC-POI-E3) PROTAC->TernaryComplex Binds POI & E3 Ligase TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC Mechanism of Action
Protein Biotinylation and Labeling

The primary amine group on this compound allows for its straightforward conjugation to proteins, typically through reactions with activated carboxyl groups (e.g., NHS esters) on the protein surface. This process, known as biotinylation, is a fundamental technique for:

  • Protein Purification: Biotinylated proteins can be efficiently captured using avidin or streptavidin-conjugated beads.

  • Immunoassays: In techniques like ELISA and Western blotting, biotinylated proteins can be detected with high sensitivity using streptavidin-enzyme conjugates.

  • Cell Surface Labeling: The hydrophilicity of the PEG spacer makes this compound suitable for labeling proteins on the surface of living cells for subsequent analysis.

Experimental Protocols

Protocol 1: General Protein Biotinylation using this compound and EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein with available carboxyl groups using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., MES or PBS, pH 6.0-7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

    • Add a 50-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 20- to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Confirm the extent of biotinylation using a suitable assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Biotinylation_Workflow Start Start: Protein in Amine-Free Buffer Activate Activate Carboxyl Groups (EDC/NHS) Start->Activate AddBiotin Add this compound Activate->AddBiotin Incubate Incubate (2h RT or O/N 4°C) AddBiotin->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Analyze Analyze Biotinylation (HABA Assay) Purify->Analyze End End: Biotinylated Protein Analyze->End

Protein Biotinylation Workflow

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its well-defined chemical structure and advantageous properties facilitate a wide range of applications, from fundamental research in protein interactions to the development of novel therapeutics like PROTACs. The provided technical information and experimental protocols serve as a valuable resource for the effective implementation of this compound in various scientific endeavors.

References

Biotin-PEG9-amine: A Versatile Tool in Modern Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG9-amine is a heterobifunctional linker that has emerged as a critical component in a wide array of biomedical research applications. This molecule uniquely combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the advantageous properties of a nine-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal amine group provides a reactive handle for covalent conjugation to various biomolecules and surfaces. This guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this versatile tool for their scientific endeavors.

The structure of this compound features a biotin moiety for specific targeting, a hydrophilic PEG9 chain that enhances solubility and reduces steric hindrance, and a primary amine for conjugation. The PEG linker is particularly crucial as it not only improves the pharmacokinetic profiles of conjugated molecules but also provides the necessary spatial separation for effective biomolecular interactions.

Core Applications of this compound

The unique properties of this compound have led to its widespread adoption in several key areas of biomedical research, including targeted drug delivery, the development of Proteolysis Targeting Chimeras (PROTACs), and various immunoassay formats.

Targeted Drug Delivery

This compound serves as an effective targeting ligand for delivering therapeutic agents to cells and tissues that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT).[1] This strategy is particularly relevant in oncology, as many cancer cells exhibit upregulated biotin uptake to meet their increased metabolic demands.[2] The conjugation of cytotoxic drugs to this compound can significantly enhance their therapeutic index by increasing their concentration at the tumor site while minimizing systemic toxicity.[2]

The PEG9 linker in this context is crucial for improving the solubility and circulation half-life of the drug conjugate, protecting it from rapid clearance and enzymatic degradation.[3]

Quantitative Data on Biotin-Targeted Drug Delivery:

ParameterValueCell LineDrug ConjugateReference
Increase in Cytotoxicity> 60-foldA2780 (sensitive ovarian carcinoma)Camptothecin-PEG-biotin[2]
Increase in Cytotoxicity~ 30-foldA2780/AD (multidrug-resistant ovarian carcinoma)Camptothecin-PEG-biotin

Signaling Pathway Modulation by Biotin-Targeted Drugs:

One of the key signaling pathways implicated in cancer is the NF-κB pathway, which plays a crucial role in inflammation, cell survival, and proliferation. Some targeted therapies are designed to inhibit this pathway. This compound can be used to deliver inhibitors of the NF-κB pathway specifically to cancer cells.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation NF_kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active 5. Translocation Biotin_Drug_Inhibitor This compound Drug Conjugate (NF-κB Inhibitor) Biotin_Drug_Inhibitor->IKK_Complex Inhibition DNA DNA NF_kB_active->DNA 6. DNA Binding Gene_Expression Target Gene Expression (Inflammation, Survival) DNA->Gene_Expression PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand Linker This compound containing Linker Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Target_Protein Target Protein (POI) Target_Protein->Target_Ligand Proteasome Proteasome Target_Protein->Proteasome 4. Proteasomal Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligand E3_Ligase->Target_Protein 3. Ubiquitination Ubiquitin Ub Degraded_Protein Degraded Protein Proteasome->Degraded_Protein Sandwich_ELISA Start Start Coat_Plate 1. Coat plate with capture antibody Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block 2. Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Sample 3. Add sample (containing antigen) Wash_2->Add_Sample Incubate_1 Incubate Add_Sample->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add_Detection_Ab 4. Add this compound labeled detection antibody Wash_3->Add_Detection_Ab Incubate_2 Incubate Add_Detection_Ab->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add_Streptavidin_HRP 5. Add Streptavidin-HRP Wash_4->Add_Streptavidin_HRP Incubate_3 Incubate Add_Streptavidin_HRP->Incubate_3 Wash_5 Wash Incubate_3->Wash_5 Add_Substrate 6. Add TMB substrate Wash_5->Add_Substrate Incubate_4 Incubate (in dark) Add_Substrate->Incubate_4 Add_Stop_Solution 7. Add stop solution Incubate_4->Add_Stop_Solution Read_Absorbance 8. Read absorbance at 450 nm Add_Stop_Solution->Read_Absorbance End End Read_Absorbance->End

References

Function of the terminal amine group in Biotin-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function and Application of the Terminal Amine Group in Biotin-PEG9-amine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterobifunctional linker that leverages three critical components: a high-affinity biotin (B1667282) tag, a hydrophilic 9-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive terminal primary amine group. The primary amine is the lynchpin for covalent conjugation, enabling the attachment of the biotin-PEG moiety to a vast array of molecules and surfaces. This guide provides a detailed examination of the amine group's function, the chemical principles of its reactivity, comprehensive experimental protocols for its use, and its application in key scientific workflows.

Core Concepts: The Molecular Architecture

The utility of this compound is derived from the distinct function of each of its components:

  • Biotin Moiety: A vitamin derivative renowned for its extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins.[1][2] This property is the foundation for numerous detection, purification, and immobilization assays.[3]

  • Polyethylene Glycol (PEG9) Spacer: This nine-unit PEG linker imparts several crucial advantages. It significantly increases the hydrophilicity and aqueous solubility of the reagent and its conjugates.[4] Furthermore, the flexible spacer minimizes steric hindrance between the biotin tag and the conjugated biomolecule, ensuring efficient binding to streptavidin. The PEG linker is also recognized for being non-immunogenic and non-antigenic.

  • Terminal Amine Group (-NH₂): This primary amine serves as the reactive handle for covalent attachment. As a potent nucleophile, it readily forms stable, covalent bonds with various electrophilic functional groups, making it a versatile tool for bioconjugation.

The Chemistry of the Terminal Amine Group

The primary function of the terminal amine is to act as a nucleophile in conjugation reactions, most commonly forming a stable amide bond. This is typically achieved by reacting with an activated carboxylic acid. The most robust and widely used method for this transformation is carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two discrete steps:

  • Carboxyl Activation: EDC reacts with a carboxyl group (-COOH) on the target molecule (e.g., a protein, nanoparticle, or functionalized surface) to form a highly reactive but unstable O-acylisourea intermediate.

  • NHS Ester Formation: To prevent hydrolysis of the unstable intermediate, NHS is added. It displaces the EDC group to form a semi-stable, amine-reactive NHS ester. This intermediate is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction.

  • Amide Bond Formation: The terminal primary amine of this compound performs a nucleophilic attack on the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond, covalently linking the this compound to the target molecule and releasing NHS as a byproduct.

The logical workflow for this key chemical reaction is visualized below.

G Target Target Molecule with Carboxyl Group (-COOH) EDC_NHS Add EDC + NHS (Activation Reagents) Target->EDC_NHS Step 1: Activation Activated_Intermediate Amine-Reactive NHS Ester Intermediate EDC_NHS->Activated_Intermediate pH 4.5 - 7.2 Conjugate Stable Biotinylated Conjugate (Amide Bond) Activated_Intermediate->Conjugate Step 2: Conjugation pH 7.0 - 8.5 Biotin_PEG_Amine This compound Biotin_PEG_Amine->Conjugate Byproduct NHS Byproduct Released Conjugate->Byproduct

Caption: EDC/NHS conjugation chemistry workflow. (Max Width: 760px)

Quantitative Data and Reaction Parameters

Effective conjugation requires careful control of reaction parameters. The following tables summarize key quantitative data gathered from literature and technical documentation.

Table 1: Molar Ratio and Stoichiometry

Parameter Recommended Value Target Molecule Example Result Source
Molar Excess of Biotin-NHS Reagent 20-fold IgG Antibody 4-6 biotin tags per antibody
Molar Excess of Biotin-PEG-Aldehyde 5 to 10-fold General Proteins Sufficient conjugation

| PEG Reagent to Protein Ratio | 1:1 to 5:1 | BSA, Lysozyme | 51% to >99% conjugation efficiency | |

Table 2: Key Reaction Conditions

Parameter Condition Rationale Source
Activation pH (EDC/NHS) pH 4.5 - 7.2 Optimal for NHS ester formation; minimizes hydrolysis.
Conjugation pH (Amine Reaction) pH 7.0 - 8.5 Primary amines are deprotonated and sufficiently nucleophilic.
NHS Ester Half-Life (Hydrolysis) ~4-5 hours at pH 7.0, 0°C Reaction should be performed promptly after activation.
NHS Ester Half-Life (Hydrolysis) ~10 minutes at pH 8.6, 4°C Higher pH significantly accelerates hydrolysis, competing with the desired amine reaction.

| Quenching Reagents | Hydroxylamine (B1172632), Tris, Glycine, 2-Mercaptoethanol | Stops the reaction by consuming unreacted NHS esters or EDC. | |

Detailed Experimental Protocol: EDC/NHS Conjugation

This protocol provides a general two-step method for covalently conjugating this compound to a protein or other carboxyl-containing molecule.

5.1 Materials Required

  • Target Molecule: Protein, peptide, or other molecule with available carboxyl groups (e.g., 1-10 mg/mL).

  • This compound: Dissolved in an appropriate solvent (e.g., DMSO or water).

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0. (Do not use carboxylate or amine buffers like acetate (B1210297) or Tris at this stage).

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0. (Do not use primary amine buffers like Tris).

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl): Prepare fresh.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine.

  • Purification: Desalting column (e.g., SpinOUT™ GT-600) equilibrated with storage buffer (e.g., PBS).

5.2 Step-by-Step Procedure

  • Preparation: Equilibrate EDC and Sulfo-NHS powders to room temperature before opening to prevent condensation. Prepare the target molecule in ice-cold Activation Buffer.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare EDC and Sulfo-NHS solutions in Activation Buffer. A typical starting concentration is 10 mg/mL for each.

    • Add the EDC solution to the target molecule solution to a final concentration of 2-4 mM.

    • Immediately add the Sulfo-NHS solution to a final concentration of 5-10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add this compound to the activated molecule solution. The optimal molar ratio depends on the target and desired labeling density but a 10- to 50-fold molar excess of the biotin reagent over the target molecule is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM (e.g., add hydroxylamine to 10 mM).

    • Incubate for 15 minutes at room temperature to hydrolyze any remaining unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column.

    • Collect fractions containing the purified biotinylated conjugate. Confirm biotin incorporation using an assay like the HABA method if desired.

    • Store the purified conjugate in an appropriate storage buffer, typically at 4°C or frozen at -20°C.

Applications and Experimental Workflows

The versatility of the amine group in this compound enables its use in numerous advanced applications.

6.1 Application: Surface Immobilization for Biosensors

This compound is used to functionalize surfaces (e.g., gold, silica, nanoparticles) for biosensing and affinity capture assays. The amine group allows for covalent attachment to a carboxyl-functionalized surface, presenting the biotin moiety outwards to specifically capture streptavidin-conjugated probes.

G cluster_0 Surface Functionalization cluster_1 Biotinylation cluster_2 Analyte Capture Surface Sensor Surface (e.g., Gold, Silica) COOH_Surface Carboxylated Surface (-COOH) Surface->COOH_Surface Surface Chemistry Biotin_PEG_Amine This compound Biotin_Surface Biotinylated Surface Biotin_PEG_Amine->Biotin_Surface EDC/NHS Coupling Streptavidin_Probe Streptavidin-conjugated Detection Probe Captured_Complex Immobilized Capture Complex Streptavidin_Probe->Captured_Complex High-Affinity Binding

Caption: Workflow for biosensor surface immobilization. (Max Width: 760px)

6.2 Application: Targeted Drug Delivery

In drug delivery, this compound can be conjugated to nanoparticles, liposomes, or drug molecules. The biotin acts as a targeting ligand, directing the therapeutic payload to cancer cells that overexpress biotin receptors, thereby enhancing efficacy and reducing off-target effects.

G Drug_Carrier Drug-Loaded Nanoparticle with -COOH Groups Targeted_Carrier Targeted Drug Carrier Drug_Carrier->Targeted_Carrier Biotin_PEG_Amine This compound Biotin_PEG_Amine->Targeted_Carrier EDC/NHS Conjugation Systemic_Circulation Systemic Circulation Targeted_Carrier->Systemic_Circulation Administration Cancer_Cell Cancer Cell with Biotin Receptors Systemic_Circulation->Cancer_Cell Targeting & Binding Uptake Receptor-Mediated Endocytosis Cancer_Cell->Uptake Drug_Release Intracellular Drug Release Uptake->Drug_Release

Caption: Targeted drug delivery via biotin receptor binding. (Max Width: 760px)

Conclusion

The terminal amine group of this compound is a powerful and versatile functional group that is central to its role as a bioconjugation reagent. Its well-defined reactivity, particularly through EDC/NHS chemistry, allows for the stable and efficient labeling of a wide range of biomolecules, nanoparticles, and surfaces. By providing a covalent attachment point, the amine group enables researchers to harness the high-affinity biotin-streptavidin interaction for countless applications in diagnostics, therapeutics, and fundamental biological research. A thorough understanding of its chemical properties and reaction parameters is essential for leveraging this reagent to its full potential.

References

Methodological & Application

Application Notes and Protocols for Labeling Primary Amines with Biotin-PEG9

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the covalent attachment of a Biotin-PEG9 moiety to proteins and other biomolecules containing primary amines. This process, known as biotinylation, is a cornerstone technique for researchers, scientists, and drug development professionals, enabling a wide range of applications from affinity purification to immunoassays.[1][][3]

Introduction

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein or antibody.[3] The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) is harnessed for various detection, purification, and immobilization applications.[4] Biotin-PEG9 reagents incorporate a nine-unit polyethylene (B3416737) glycol (PEG) spacer arm between the biotin molecule and the reactive group. This PEG spacer enhances the water solubility of the labeling reagent and the resulting conjugate, and its length helps to minimize steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.

The most common strategy for labeling primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) involves the use of N-hydroxysuccinimide (NHS) esters of Biotin-PEG9. These reagents react efficiently with deprotonated primary amines in a slightly alkaline pH environment (pH 7.2-8.5) to form stable amide bonds.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with Biotin-PEG9-NHS Ester

This protocol provides a general procedure for the biotinylation of a protein in solution. The molar ratio of the biotin reagent to the protein may need to be optimized to achieve the desired level of biotin incorporation while preserving protein activity.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • Biotin-PEG9-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine (B1666218).

  • Purification column (e.g., desalting spin column, dialysis cassette, or size-exclusion chromatography column).

Procedure:

  • Preparation of Protein Sample:

    • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS prior to labeling. This can be achieved by dialysis or using a desalting column.

  • Preparation of Biotin-PEG9-NHS Ester Stock Solution:

    • Allow the vial of Biotin-PEG9-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the biotin reagent by dissolving it in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.

  • Calculation of Reagent Volume:

    • The extent of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the protein. A 20-fold molar excess of the biotin reagent is a common starting point for a 2 mg/mL protein solution. For more dilute protein solutions, a higher molar excess may be required.

    • Example Calculation for a 20-fold Molar Excess:

      • Volume of Biotin Reagent (µL) = (Molar excess of Biotin / [Protein in mg/mL]) * (MW of Protein in kDa / MW of Biotin Reagent in g/mol) * (Volume of Protein Solution in µL) * 0.1

  • Biotinylation Reaction:

    • Add the calculated volume of the 10 mM Biotin-PEG9-NHS Ester stock solution to the protein solution. The volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein precipitation.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Longer incubation times are generally not harmful to the reaction but may affect protein stability.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted Biotin-PEG9-NHS Ester and the quenching reagent by dialysis against PBS or by using a desalting spin column. This step is crucial to prevent interference in downstream applications that utilize streptavidin binding.

  • Storage:

    • Store the purified biotinylated protein under the same conditions that are optimal for the unlabeled protein.

Protocol 2: Alternative - Labeling Carboxyl Groups with Biotin-PEG9-amine

While the primary focus is on labeling amines, this compound itself can be used to label molecules with accessible carboxyl groups (-COOH), such as those on aspartate and glutamate (B1630785) residues or at the C-terminus of proteins. This reaction is mediated by a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance coupling efficiency.

Brief Principle: EDC activates the carboxyl group, which then reacts with the primary amine of this compound to form a stable amide bond.

Data Presentation

The following tables summarize key parameters for the biotinylation reaction.

Table 1: Recommended Molar Excess of Biotin Reagent

Protein Concentration Recommended Molar Fold Excess of Biotin Reagent Expected Biotin Incorporation per Antibody
10 mg/mL ≥ 12-fold ~8-12 molecules
2 mg/mL ≥ 20-fold 3-5 molecules
0.2 - 0.5 mg/mL 50-fold 1-3 molecules

Data derived from general protein biotinylation protocols.

Table 2: Reaction Conditions

Parameter Condition Notes
Reaction Buffer Amine-free buffer (e.g., PBS) Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.
pH 7.2 - 8.5 Optimal for the reaction of NHS esters with primary amines.
Incubation Time 30-60 minutes at Room Temperature or 2 hours on ice Longer incubation is possible but may affect protein stability.

| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming unreacted NHS ester. |

Visualization of Workflow and Principles

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_final Final Product Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and Biotin Reagent Protein_Prep->Mix Biotin_Prep Prepare 10 mM Biotin-PEG9-NHS in DMSO Biotin_Prep->Mix Incubate Incubate (e.g., 30 min at RT) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Final_Product Biotinylated Protein Purify->Final_Product

Caption: Experimental workflow for protein biotinylation.

Reaction_Mechanism Protein Protein -NH2 Conjugate Biotinylated Protein -NH-CO-Biotin-PEG9 Protein:amine->Conjugate:amide Nucleophilic Attack BiotinNHS Biotin-PEG9-NHS NHS Ester BiotinNHS:ester->Conjugate:amide NHS NHS byproduct BiotinNHS->NHS Release of

Caption: Reaction of Biotin-PEG9-NHS with a primary amine.

Troubleshooting

Table 3: Common Issues and Solutions

Issue Possible Cause Suggested Solution
Low Biotinylation Efficiency - Hydrolyzed NHS-ester reagent.- Presence of primary amines in the buffer.- Insufficient molar excess of biotin reagent. - Use a fresh vial of the reagent.- Perform buffer exchange into an amine-free buffer.- Increase the molar ratio of biotin to protein.
Protein Precipitation - High concentration of organic solvent from the biotin stock.- Protein instability under reaction conditions. - Keep the volume of the added biotin stock low (<10% of total reaction volume).- Perform the reaction at a lower temperature (4°C).
Loss of Protein Activity - Biotinylation of critical lysine residues in the active site. - Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.- Consider alternative labeling chemistries that target other residues (e.g., sulfhydryls).

| High Background in Assays | - Incomplete removal of unreacted biotin. | - Ensure thorough purification by dialysis or gel filtration. |

Quantification of Biotin Incorporation

After purification, it is often necessary to determine the degree of biotinylation. Several methods are available:

  • HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

  • Streptavidin Gel Shift Assay: This is a qualitative method where the biotinylated protein is incubated with streptavidin and then analyzed by SDS-PAGE. The binding of the tetrameric streptavidin to the biotinylated protein results in a complex with a higher molecular weight, which appears as a "shifted" band on the gel.

  • Mass Spectrometry: For a precise determination of the number and location of biotin modifications, mass spectrometry can be employed.

References

Step-by-Step Guide to Protein Conjugation with Biotin-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a fundamental technique in life sciences.[1][2][3][4] The high-affinity interaction between biotin and streptavidin or avidin (B1170675) is leveraged in a multitude of applications, including protein purification, immunoassays like ELISA and Western blotting, immunohistochemistry, immunoprecipitation, cell surface labeling, and flow cytometry.[1] Biotin-PEG9-amine is a specific biotinylation reagent that incorporates a nine-unit polyethylene (B3416737) glycol (PEG) spacer arm, which enhances the solubility and reduces steric hindrance of the biotinylated molecule. This document provides detailed protocols for conjugating proteins with this compound, focusing on targeting primary amines, a common and effective method for labeling proteins.

Principle of the Reaction

The conjugation of this compound to a protein typically involves the activation of the protein's carboxyl groups (-COOH), found on aspartic and glutamic acid residues, using a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. The inclusion of NHS or Sulfo-NHS enhances the efficiency of the reaction by converting the O-acylisourea intermediate into a more stable amine-reactive NHS ester, which then reacts with the amine group of the biotin reagent. This two-step process improves coupling efficiency and allows for better control over the reaction.

Experimental Protocols

Protocol 1: Two-Step Carboxyl-to-Amine Protein Biotinylation using EDC and Sulfo-NHS

This protocol describes the biotinylation of a protein by activating its carboxyl groups and then reacting them with the amine group of this compound.

Materials Required:

  • Protein to be biotinylated (in a buffer free of amines and carboxyls, e.g., MES buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5 or hydroxylamine)

  • Desalting columns or dialysis equipment for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL. It is crucial that the buffer does not contain extraneous primary amines or carboxyls. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.

    • Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in ultrapure water.

    • Dissolve this compound in DMF or DMSO to a concentration of 10 mM.

  • Activation of Protein Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. The molar excess of EDC and Sulfo-NHS over the protein will need to be optimized, but a starting point is a 2-10 fold molar excess of EDC and a 5-25 fold molar excess of Sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation with this compound:

    • Add the desired molar excess of the dissolved this compound to the activated protein solution. A starting point is a 20 to 50-fold molar excess of the biotin reagent over the protein.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer to facilitate the reaction with the amine.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Hydroxylamine or a buffer containing primary amines like Tris or glycine (B1666218) can be used.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted biotinylation reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column. This step is critical to prevent interference in downstream applications.

  • Storage:

    • Store the purified biotinylated protein under conditions that are optimal for the non-biotinylated protein.

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can lead to intermolecular crosslinking.
Molar Excess of EDC2 to 10-foldOptimization is recommended for each protein.
Molar Excess of Sulfo-NHS5 to 25-foldSulfo-NHS stabilizes the active intermediate.
Molar Excess of this compound20 to 50-foldThe optimal ratio depends on the desired degree of biotinylation.
Activation pH4.5-6.0Optimal for EDC/NHS chemistry.
Coupling pH7.2-8.5Optimal for the reaction with primary amines.
Reaction Time (Activation)15-30 minutes
Reaction Time (Coupling)2 hours at RT or overnight at 4°C
Quenching Reagent Concentration10-100 mM

Determination of Biotin Incorporation

It is often necessary to determine the degree of biotinylation to ensure consistency between batches.

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present. However, this method has low sensitivity.

Fluorescence-Based Assays: More sensitive methods based on the displacement of a fluorescent reporter from streptavidin are available and require less sample.

Mass Spectrometry: Mass spectrometry can provide a precise determination of the number of biotin molecules attached to the protein.

Troubleshooting

ProblemPossible CauseSolution
Low Biotinylation Efficiency Inactive reagents (hydrolysis of EDC/Sulfo-NHS).Use fresh reagents and equilibrate to room temperature before opening.
Presence of interfering substances in the buffer.Perform buffer exchange into an appropriate amine and carboxylate-free buffer.
Insufficient molar excess of biotin reagent.Increase the molar ratio of this compound to protein.
Protein Precipitation High concentration of organic solvent from the biotin stock.Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume).
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C).
High Background in Downstream Assays Incomplete removal of unreacted biotin.Ensure thorough purification using dialysis or gel filtration.
Loss of Protein Activity Biotinylation of critical residues in the active site.Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction protein_prep Protein Preparation (1-10 mg/mL in amine/carboxyl-free buffer) activation Activation (Add EDC/Sulfo-NHS, 15-30 min at RT) protein_prep->activation reagent_prep Reagent Preparation (Fresh EDC, Sulfo-NHS, this compound) reagent_prep->activation conjugation Conjugation (Add this compound, 2h at RT or O/N at 4°C) activation->conjugation quenching Quenching (Add Tris or Hydroxylamine, 15-30 min at RT) conjugation->quenching purification Purification (Dialysis or Desalting Column) quenching->purification analysis Analysis (Determine Biotin Incorporation) purification->analysis storage Storage analysis->storage

Caption: Experimental workflow for protein biotinylation.

immunoassay_pathway cluster_assay Immunoassay Application biotinylated_protein Biotinylated Protein streptavidin_conjugate Streptavidin-Enzyme Conjugate biotinylated_protein->streptavidin_conjugate High-affinity binding substrate Substrate streptavidin_conjugate->substrate Enzymatic reaction signal Detectable Signal (Colorimetric/Chemiluminescent) substrate->signal Signal generation

Caption: Signaling pathway in a biotin-streptavidin-based immunoassay.

References

Application Notes and Protocols for Cell Surface Protein Biotinylation using Biotin-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of Biotin-PEG9-amine in the specific labeling and subsequent analysis of cell surface proteins. This technique is invaluable for studying protein trafficking, receptor internalization, and identifying cell surface markers, which are critical aspects of cellular biology and drug development.

Introduction

Cell surface proteins are integral to a myriad of cellular functions, including signal transduction, cell-cell adhesion, and transport of molecules across the plasma membrane. The ability to specifically label and isolate these proteins is essential for understanding their roles in both normal physiological processes and in disease states. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a powerful and widely used method for this purpose. The extremely high affinity of biotin for avidin (B1170675) and its derivatives, such as streptavidin, allows for the efficient capture and purification of biotinylated proteins.[1][2][3][4]

This compound is a biotinylating reagent that features a nine-unit polyethylene (B3416737) glycol (PEG) spacer arm terminating in a primary amine. The PEG linker enhances the water solubility of the reagent and provides a long, flexible spacer arm that minimizes steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin.[5] The terminal amine group can be conjugated to carboxyl groups on proteins, but for cell surface labeling, amine-reactive versions of biotin-PEG reagents are more commonly used. This document will focus on the application of amine-reactive biotinylation, where reagents like NHS-Biotin are used to target primary amines on cell surface proteins. The principles and downstream applications described are directly relevant for experiments utilizing biotin-PEGylated compounds.

Principle of the Method

The fundamental principle of cell surface protein biotinylation lies in the use of a membrane-impermeable biotinylating reagent. These reagents react with primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues that are exposed on the extracellular side of the plasma membrane. The reaction is typically carried out at low temperatures (e.g., 4°C) to inhibit endocytosis, ensuring that only proteins on the cell surface are labeled. Following the labeling reaction, any unreacted biotinylation reagent is quenched. The cells are then lysed, and the biotinylated proteins are captured from the total cell lysate using immobilized streptavidin or avidin beads. The captured proteins can then be eluted and analyzed by various downstream methods, such as Western blotting or mass spectrometry.

Experimental Workflow

The overall experimental workflow for cell surface protein biotinylation is a multi-step process that requires careful execution to ensure specificity and reproducibility. The key stages include cell preparation, biotinylation, quenching, cell lysis, affinity purification, and downstream analysis.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Biotinylation cluster_processing Processing cluster_purification Affinity Purification cluster_analysis Downstream Analysis cell_culture 1. Cell Culture wash_cells 2. Wash Cells cell_culture->wash_cells add_biotin 3. Add Biotin-PEG9 Reagent wash_cells->add_biotin incubate 4. Incubate at 4°C add_biotin->incubate quench 5. Quench Reaction incubate->quench lyse 6. Lyse Cells quench->lyse clarify 7. Clarify Lysate lyse->clarify add_streptavidin 8. Add Streptavidin Beads clarify->add_streptavidin incubate_beads 9. Incubate and Wash add_streptavidin->incubate_beads elute 10. Elute Proteins incubate_beads->elute sds_page SDS-PAGE elute->sds_page western_blot Western Blot elute->western_blot mass_spec Mass Spectrometry elute->mass_spec signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_biotinylation Biotinylation Assay receptor Receptor signaling Downstream Signaling receptor->signaling Activation endosome Endosome receptor->endosome Internalization biotin_label Biotin labels surface receptors ligand Ligand ligand->receptor Binding quantify Quantify decrease in surface receptors upon ligand stimulation

References

Application Notes and Protocols for Biotin-PEG9-Amine in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG9-amine is a heterobifunctional linker that plays a crucial role in the targeted delivery of therapeutic agents. This molecule combines the high-affinity binding of biotin (B1667282) to its receptors, which are often overexpressed on the surface of cancer cells, with the benefits of a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances the solubility and stability of the drug conjugate and provides a flexible arm that minimizes steric hindrance, facilitating the interaction between biotin and its receptor.[1][2] The terminal amine group allows for the covalent attachment of a wide range of therapeutic molecules or drug delivery systems, such as nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound in targeted drug delivery research.

Mechanism of Action: Biotin-Receptor Mediated Endocytosis

The targeting strategy relies on the specific interaction between biotin and the sodium-dependent multivitamin transporter (SMVT) or other biotin receptors, which are frequently upregulated in various cancer cell types.[3][4] This interaction triggers receptor-mediated endocytosis, a process by which the cell internalizes the biotin-labeled drug or nanoparticle.[5] Once inside the cell, the therapeutic payload can be released to exert its cytotoxic or therapeutic effect. The PEG spacer is critical for extending the biotin moiety away from the surface of the drug carrier, thereby improving its accessibility to the receptor.

Biotin-Receptor Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell Target Cell DrugCarrier This compound Functionalized Nanoparticle/Drug Receptor Biotin Receptor (e.g., SMVT) DrugCarrier->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking DrugRelease Drug Release Lysosome->DrugRelease Degradation &

Caption: Mechanism of biotin-targeted drug delivery.

Applications in Targeted Drug Delivery

This compound has been successfully utilized to functionalize various drug delivery platforms, including:

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to encapsulate therapeutic agents. Surface modification with this compound enhances their uptake in cancer cells.

  • Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs. Biotin-PEGylation of liposomes improves their circulation time and targeting efficiency.

  • Dendrimers: Highly branched, well-defined macromolecules that can be functionalized with biotin for targeted delivery.

  • Gold Nanoparticles: Used in both therapeutic and diagnostic applications, biotin functionalization allows for targeted accumulation in tumor tissues.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing biotin-PEG linkers for targeted drug delivery.

Table 1: Physicochemical Characteristics of Biotin-PEG Functionalized Nanoparticles

Nanoparticle FormulationDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (DL%)Encapsulation Efficiency (EE%)Reference
PLGA-PEG-BiotinSN-38180 ± 12-5.0 ± 0.437.96 ± 0.1587.6 ± 1.5
PLGA (non-targeted)SN-38170 ± 4-9.7 ± 0.36.76 ± 0.3470.09 ± 5.0
PLGA-PEG-BiotinLutein< 250High (not specified)Not specified~75
PLGA (non-targeted)Lutein< 250High (not specified)Not specified~56
Biotin-conjugated PEG/PCLPaclitaxel88 - 118Not specifiedNot specifiedNot specified

Table 2: In Vitro Cellular Uptake and Cytotoxicity

Cell LineNanoparticle/Drug ConjugateObservationQuantitative DataReference
OVCAR-3 (Ovarian Cancer)FITC-conjugated Biotinylated PAMAMG4 DendrimersEnhanced uptake compared to normal cells.12% higher uptake than in HEK 293T cells.
OVCAR-3 (Ovarian Cancer)FITC-conjugated Biotinylated PAMAMG4 DendrimersUptake inhibited by free biotin.Uptake reduced from 90.23% to 78.24% in the presence of 1 mM biotin.
ARPE-19 (Retinal Cells)Lutein-loaded PLGA-PEG-Biotin NanoparticlesHigher uptake compared to non-targeted nanoparticles and free lutein.Data presented graphically, showing significantly higher fluorescence intensity.
HeLa (Cervical Cancer) & MCF-7 (Breast Cancer)Paclitaxel-loaded Biotin-PEG/PCL MicellesHigher cytotoxicity compared to non-targeted micelles.Significantly lower cell viability observed for targeted micelles.

Table 3: In Vivo Efficacy

Animal ModelCancer TypeTreatmentOutcomeQuantitative DataReference
HeLa Xenograft MiceCervical CancerBiotin-decorated Gold Nanoparticles with Copper ComplexSignificant tumor volume reduction compared to non-targeted nanoparticles.3.8-fold reduction in tumor volume.
HeLa Xenograft MiceCervical CancerNon-targeted Gold Nanoparticles with Copper ComplexTumor volume reduction.2.3-fold reduction in tumor volume.

Experimental Protocols

Protocol 1: Formulation of Biotin-PEGylated PLGA Nanoparticles

This protocol describes the preparation of drug-loaded PLGA nanoparticles and their surface functionalization with this compound.

Nanoparticle Formulation Workflow cluster_prep Nanoparticle Preparation (O/W Emulsion) cluster_func Surface Functionalization cluster_char Characterization Dissolve 1. Dissolve PLGA and Drug in Organic Solvent Emulsify 2. Emulsify in Aqueous PVA Solution Dissolve->Emulsify Sonicate 3. Sonicate to Form O/W Emulsion Emulsify->Sonicate Evaporate 4. Evaporate Organic Solvent Sonicate->Evaporate Collect 5. Collect Nanoparticles by Centrifugation Evaporate->Collect Activate 6. Activate Carboxyl Groups on Nanoparticles (EDC/NHS) Collect->Activate Conjugate 7. Add this compound and React Activate->Conjugate Wash 8. Wash to Remove Unreacted Linker Conjugate->Wash DLS 9. Analyze Size and Zeta Potential (DLS) Wash->DLS Quantify 10. Determine Drug Loading and Encapsulation Efficiency Wash->Quantify

Caption: Workflow for preparing and characterizing Biotin-PEGylated nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Therapeutic drug (e.g., SN-38, Paclitaxel)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Formulation (Oil-in-Water Single Emulsion Solvent Evaporation): a. Dissolve a specific amount of PLGA and the therapeutic drug in an organic solvent like DCM. b. Add the organic phase dropwise to an aqueous solution of PVA while stirring. c. Sonicate the mixture on an ice bath to form an oil-in-water (O/W) emulsion. d. Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles. e. Collect the nanoparticles by ultracentrifugation and wash them several times with deionized water to remove excess PVA.

  • Surface Functionalization with this compound: a. Resuspend the PLGA nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0). b. Activate the carboxyl groups on the surface of the PLGA nanoparticles by adding EDC and NHS. Incubate for 15-30 minutes at room temperature. c. Add this compound to the activated nanoparticle suspension and allow it to react for at least 2 hours at room temperature with gentle stirring. d. Quench the reaction by adding a suitable quenching agent (e.g., hydroxylamine). e. Purify the biotinylated nanoparticles by centrifugation and wash them with PBS to remove any unreacted this compound and byproducts.

  • Characterization: a. Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the nanoparticles. b. Drug Loading (DL) and Encapsulation Efficiency (EE): Lyse a known amount of nanoparticles with a suitable solvent to release the encapsulated drug. Quantify the drug amount using techniques like HPLC or UV-Vis spectroscopy. Calculate DL and EE using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 2: In Vitro Cellular Uptake Study

This protocol outlines a method to assess the targeting efficiency of biotinylated nanoparticles using a cancer cell line known to overexpress biotin receptors.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, 4T1)

  • Complete cell culture medium

  • Fluorescently labeled biotinylated nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the PEG linker)

  • Fluorescently labeled non-targeted (control) nanoparticles

  • Free biotin solution

  • Flow cytometer

  • Confocal microscope

Procedure:

  • Cell Culture: a. Culture the chosen cancer cell line in appropriate culture flasks until they reach 70-80% confluency. b. Seed the cells in multi-well plates (e.g., 24-well plates for flow cytometry, or plates with coverslips for microscopy) and allow them to adhere overnight.

  • Cellular Uptake Assay: a. Prepare different treatment groups:

    • Cells treated with fluorescently labeled biotinylated nanoparticles.
    • Cells treated with fluorescently labeled non-targeted nanoparticles.
    • For competition assay: Pre-incubate cells with a high concentration of free biotin for 30-60 minutes before adding the fluorescently labeled biotinylated nanoparticles.
    • Untreated cells (control). b. Add the nanoparticle suspensions to the respective wells at a predetermined concentration and incubate for a specific period (e.g., 1, 2, or 4 hours) at 37°C.

  • Analysis: a. Flow Cytometry: i. After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles. ii. Detach the cells using a suitable enzyme (e.g., trypsin). iii. Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake. b. Confocal Microscopy: i. After incubation, wash the cells with PBS. ii. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). iii. Stain the cell nuclei with a nuclear stain (e.g., DAPI). iv. Mount the coverslips on microscope slides and visualize the intracellular localization of the fluorescent nanoparticles using a confocal microscope.

Logical Relationships in Targeted Delivery

The success of this compound in targeted drug delivery is based on a series of logical relationships that lead to enhanced therapeutic efficacy and reduced side effects.

Logical Relationships in Targeted Delivery Biotin Biotin Ligand BiotinPEGAmine This compound Biotin->BiotinPEGAmine PEG PEG9 Spacer PEG->BiotinPEGAmine Amine Amine Group Amine->BiotinPEGAmine DrugCarrier Drug/Nanoparticle Targeting Specific Targeting of Cancer Cells DrugCarrier->Targeting BiotinPEGAmine->DrugCarrier Conjugation Overexpression Biotin Receptor Overexpression on Cancer Cells Overexpression->Targeting Uptake Enhanced Cellular Uptake Targeting->Uptake Toxicity Reduced Systemic Toxicity Targeting->Toxicity Efficacy Increased Therapeutic Efficacy Uptake->Efficacy

Caption: Key components and outcomes of this compound mediated targeting.

Conclusion

This compound is a versatile and effective tool for the development of targeted drug delivery systems. Its ability to facilitate specific binding to cancer cells via receptor-mediated endocytosis can lead to enhanced therapeutic outcomes and a better safety profile for potent anticancer drugs. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in this exciting field of nanomedicine.

References

Application Notes and Protocols for Biotin-PEG9-Amine Conjugation via NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, peptides, or nucleic acids, is a fundamental technique in biotechnology and drug development.[1] The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin is leveraged for various applications, including immunoassays, affinity purification, and targeted drug delivery.[2][]

N-hydroxysuccinimide (NHS) esters are highly reactive compounds ideal for modifying primary amino groups (-NH2) to form stable amide bonds.[4] This chemistry is widely employed for biotinylating biomolecules due to its efficiency and specificity under physiological to slightly alkaline conditions.[5]

The use of a Polyethylene Glycol (PEG) spacer, such as PEG9, between biotin and the reactive group offers several advantages. The PEG linker enhances the water solubility of the biotinylated molecule, reduces steric hindrance for subsequent binding to streptavidin, and can minimize non-specific interactions. This document provides detailed protocols and application notes for the conjugation of a molecule of interest containing an NHS ester with Biotin-PEG9-amine.

Chemical Principle

The core of this bioconjugation technique is the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The reaction is highly pH-dependent. At a pH below 7, primary amines are protonated, rendering them non-nucleophilic and thus unreactive. Conversely, at a high pH, the NHS ester is prone to hydrolysis, where it reacts with water instead of the amine, reducing the conjugation efficiency. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.

Key Experimental Parameters

Successful conjugation of this compound to a molecule containing an NHS ester is dependent on several critical parameters. The following table summarizes the recommended ranges and conditions compiled from various protocols.

ParameterRecommended Range/ValueNotes
Protein/Molecule Concentration 1 - 10 mg/mLHigher concentrations generally lead to more efficient conjugation.
Reaction Buffer Amine-free buffers (e.g., PBS, Bicarbonate, Borate, HEPES)Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester and should be avoided.
Reaction pH 7.2 - 8.5A pH of 8.3-8.5 is often recommended as a starting point to balance amine reactivity and NHS ester hydrolysis.
This compound Stock Solution 10 - 50 mg/mL in anhydrous DMSO or DMFPrepare the solution fresh before each use as NHS esters are susceptible to hydrolysis.
Molar Excess of this compound 5 to 20-fold molar excess over the NHS-ester containing moleculeThis should be optimized to achieve the desired degree of labeling.
Incubation Time 30 - 60 minutes at room temperature or 2 hours at 4°CLonger incubation times at lower temperatures can be gentler on sensitive proteins.
Quenching Reagent 10 - 100 mM Glycine or Tris bufferAdded to stop the reaction by consuming any unreacted NHS ester.
Purification Method Dialysis or Gel Filtration (e.g., Sephadex G-25)Essential for the removal of unreacted biotin to prevent interference in downstream applications.

Experimental Protocols

Preparation of Reagents
  • Molecule Solution: Prepare the molecule containing the NHS ester in an appropriate amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the molecule is in a buffer containing primary amines, a buffer exchange must be performed prior to starting the conjugation.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL. Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester.

Conjugation Reaction
  • Add the desired molar excess of the this compound stock solution to the solution of the NHS ester-containing molecule while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. For sensitive proteins, incubation at 4°C for a longer duration may be preferable.

Quenching the Reaction
  • To terminate the conjugation reaction, add a quenching reagent containing primary amines. A common choice is to add Tris or glycine buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.

Purification of the Biotinylated Conjugate

The removal of unreacted this compound is critical for downstream applications.

  • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4°C. Perform at least three buffer changes over 24 hours.

  • Gel Filtration (Desalting Column): For a faster purification, use a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer to separate the larger biotinylated conjugate from the smaller, unreacted this compound.

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester Molecule-NHS Ester Conjugate Biotin-PEG9-Molecule (Stable Amide Bond) NHS_Ester->Conjugate Primary Amine Attack Byproduct N-Hydroxysuccinimide NHS_Ester->Byproduct Leaving Group Biotin_Amine This compound Biotin_Amine->Conjugate

Caption: NHS Ester Reaction Mechanism.

Experimental_Workflow A Prepare NHS Ester- Molecule Solution C Combine Reactants (Molar Excess of this compound) A->C B Prepare this compound Stock Solution (Fresh) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., Tris or Glycine) D->E F Purify Conjugate (Dialysis or Gel Filtration) E->F G Characterize and Use Biotinylated Molecule F->G

Caption: Experimental Workflow for Biotinylation.

Signaling_Application cluster_conjugate Biotinylated Probe cluster_detection Detection Complex Biotin_Molecule Biotin-PEG9-Molecule Streptavidin Streptavidin Biotin_Molecule->Streptavidin High-Affinity Binding Target Target Biomolecule Biotin_Molecule->Target Binds to Target Reporter Reporter Molecule (e.g., Enzyme, Fluorophore) Streptavidin->Reporter Signal Detectable Signal Reporter->Signal Generates

Caption: Application in a Detection Assay.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conjugation Yield NHS Ester Hydrolysis: The NHS ester is sensitive to moisture and can hydrolyze before reacting with the amine.Prepare the this compound stock solution in anhydrous solvent immediately before use. Avoid repeated freeze-thaw cycles.
Suboptimal pH: The pH of the reaction buffer is too low (protonated amines) or too high (increased hydrolysis).Ensure the reaction pH is within the optimal range of 7.2-8.5.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine compete with the target molecule.Perform a buffer exchange to an amine-free buffer before starting the conjugation.
Protein Aggregation High Degree of Labeling: Excessive modification of surface amines can lead to protein aggregation.Optimize the molar ratio of this compound to the NHS ester molecule. Perform pilot reactions with varying molar ratios.
Buffer Conditions: The buffer may not be optimal for the stability of the protein.Ensure the buffer composition and pH are suitable for maintaining the protein's stability.
High Background in Assays Incomplete Removal of Unreacted Biotin: Free biotin competes with the biotinylated conjugate in downstream applications.Ensure thorough purification using dialysis with multiple buffer changes or by using a desalting column.
Loss of Protein Activity Biotinylation of Critical Residues: Modification of lysine (B10760008) residues within the active site of an enzyme or a binding interface can lead to a loss of biological activity.Reduce the molar excess of the this compound to achieve a lower degree of labeling. Consider alternative labeling chemistries that target different functional groups.

References

Application Notes and Protocols for Biotin-PEG9-amine in Pull-Down Assays and Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG9-amine is a versatile bioconjugation reagent that combines the high-affinity binding of biotin (B1667282) to streptavidin with a nine-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This hydrophilic PEG linker enhances the solubility of labeled molecules and minimizes steric hindrance, making the biotin moiety more accessible for binding to streptavidin-coated supports.[3][4] These characteristics make this compound an ideal tool for a range of applications, including protein labeling, pull-down assays for studying protein-protein interactions, and affinity chromatography for the purification of biomolecules.[2] The primary amine group on the PEG linker allows for straightforward conjugation to various molecules, such as proteins, peptides, and small molecule drugs, typically through reactions with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.

Key Applications and Advantages:

  • Pull-Down Assays: this compound is extensively used to isolate and identify binding partners of a specific protein or molecule of interest (the "bait"). The bait is first biotinylated and then incubated with a cell lysate or protein mixture. The resulting complexes are captured using streptavidin-coated beads, and the interacting "prey" proteins are subsequently eluted and identified, often by mass spectrometry.

  • Affinity Chromatography: This reagent is also valuable for the purification of target molecules. By immobilizing a biotinylated ligand onto a streptavidin-based chromatography resin, a highly specific affinity matrix can be created for the capture and purification of the corresponding binding partner from a complex mixture.

  • Target Identification and Validation: In drug discovery, this compound can be conjugated to a small molecule drug to facilitate the identification of its cellular targets. These "chemical probes" are used in pull-down assays to isolate and subsequently identify the proteins that bind to the drug.

  • PROTAC Development: this compound can serve as a component of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins.

Quantitative Data Summary

While specific quantitative data for this compound can vary depending on the experimental context, the following table summarizes typical parameters and expected outcomes based on established biotin-streptavidin systems and protein biotinylation protocols.

ParameterTypical Value/RangeNotes
Biotin-Streptavidin Dissociation Constant (Kd) ~10⁻¹⁵ MThis extremely high affinity ensures a very stable interaction, crucial for efficient capture in pull-down and affinity chromatography.
Protein Biotinylation Molar Ratio (Reagent:Protein) 10:1 to 50:1A 20-fold molar excess is a common starting point for labeling antibodies (1-10 mg/mL), typically resulting in 4-6 biotin molecules per antibody. This ratio should be optimized for each specific protein to balance labeling efficiency with the preservation of protein function.
Labeling Reaction Time 30-60 minutes at room temperature or 2 hours on iceIncubation times can be adjusted based on the reactivity of the protein and the desired degree of labeling.
Pull-Down Incubation Time 1-4 hours at 4°CThis allows for sufficient time for the biotinylated bait to interact with its binding partners in the lysate. Longer incubation times may increase yield but can also lead to higher non-specific binding.
Affinity Chromatography Binding Capacity >10 µg biotinylated BSA/µL resinThis is a typical capacity for high-capacity streptavidin agarose (B213101) and can be used to estimate the amount of resin needed for a specific application.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound

This protocol describes the general procedure for labeling a purified protein containing primary amines (e.g., lysine (B10760008) residues) with this compound via an NHS ester intermediate.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Preparation of NHS-activated this compound:

    • In a microcentrifuge tube, dissolve this compound and a 1.2-fold molar excess of both NHS and DCC in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for at least 1 hour at room temperature to generate the NHS ester of this compound. This activated reagent should be used immediately.

  • Protein Preparation:

    • Ensure the purified protein is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.

  • Biotinylation Reaction:

    • Add the freshly prepared NHS-activated this compound solution to the protein solution. A 20-fold molar excess of the biotin reagent is a good starting point. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quenching the Reaction:

    • Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Biotin Reagent:

    • Separate the biotinylated protein from unreacted biotin reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Quantification and Storage:

    • Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay).

    • The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay if required.

    • Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Pull-Down Assay Using a Biotinylated Bait Protein

This protocol outlines the steps for performing a pull-down assay to identify protein interaction partners of a biotinylated bait protein.

Materials:

  • Biotinylated bait protein (from Protocol 1)

  • Cell lysate containing potential prey proteins

  • Streptavidin-coated magnetic beads or agarose resin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a solution of free biotin)

  • Microcentrifuge tubes

  • Magnetic rack (for magnetic beads)

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin beads and transfer the desired amount to a new microcentrifuge tube.

    • Wash the beads two to three times with wash buffer to remove any preservatives. Use a magnetic rack or centrifugation to separate the beads from the supernatant during washes.

  • Immobilization of Biotinylated Bait Protein:

    • Resuspend the washed beads in a suitable binding buffer and add the biotinylated bait protein.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.

    • Wash the beads three times with wash buffer to remove any unbound bait protein.

  • Binding of Prey Proteins:

    • Add the cell lysate to the beads now coupled with the bait protein.

    • Incubate for 1-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • After incubation, separate the beads from the lysate.

    • Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by increasing the salt concentration or detergent content.

  • Elution:

    • Elute the bound proteins from the beads. Several methods can be used:

      • Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by SDS-PAGE and Western blotting.

      • Competitive Elution: Incubate the beads with a high concentration of free biotin (2-10 mM) to displace the biotinylated bait protein and its interactors. This is a milder elution method that can preserve protein complexes.

      • pH Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to disrupt the protein-protein interactions. The eluate should be immediately neutralized with a high pH buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.

    • For identification of unknown interacting proteins, the eluted sample can be subjected to analysis by mass spectrometry.

Visualizations

experimental_workflow cluster_bait_prep Bait Preparation cluster_pull_down Pull-Down Assay cluster_analysis Analysis bait Protein of Interest biotin_peg This compound + NHS/DCC bait->biotin_peg Conjugation biotinylated_bait Biotinylated Bait Protein biotin_peg->biotinylated_bait strep_beads Streptavidin Beads biotinylated_bait->strep_beads Immobilization complex_formation Bait-Prey Complex Formation strep_beads->complex_formation cell_lysate Cell Lysate (Prey) cell_lysate->complex_formation washing Washing complex_formation->washing elution Elution washing->elution sds_page SDS-PAGE / Western Blot elution->sds_page mass_spec Mass Spectrometry elution->mass_spec

Caption: Workflow for a pull-down assay using this compound.

affinity_chromatography cluster_column_prep Column Preparation cluster_purification Purification Process biotinylated_ligand This compound Labeled Ligand strep_resin Streptavidin Resin biotinylated_ligand->strep_resin Immobilization affinity_column Affinity Column strep_resin->affinity_column sample Crude Sample Application affinity_column->sample binding Target Protein Binding sample->binding wash Wash (Remove Unbound) binding->wash elute Elution wash->elute purified_protein Purified Target Protein elute->purified_protein

Caption: Workflow for affinity chromatography using a this compound labeled ligand.

References

Application Notes: Protocol for Conjugating Biotin-PEG9-amine to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as antibodies, is a fundamental technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) is leveraged for various applications, including immunoassays (ELISA, Western blotting), immunohistochemistry (IHC), immunofluorescence (IF), flow cytometry, affinity purification, and cell separation.[1][2][3] Biotin-PEG9-amine is a biotinylation reagent featuring a nine-unit polyethylene (B3416737) glycol (PEG) spacer arm. The PEG linker increases the solubility of the biotinylated antibody and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin.[4]

This document provides a detailed protocol for the conjugation of this compound to antibodies. Unlike N-hydroxysuccinimide (NHS) ester-based biotinylation reagents that react with primary amines (lysine residues) on the antibody, this compound possesses a terminal primary amine.[5] Therefore, its conjugation to an antibody is achieved by coupling its amine group to the carboxyl groups of the antibody's aspartic acid and glutamic acid residues, as well as the C-terminus. This reaction is mediated by the zero-length crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Principle of the Reaction

The conjugation of this compound to an antibody is a two-step process facilitated by EDC and NHS. First, EDC activates the carboxyl groups on the antibody to form a highly reactive but unstable O-acylisourea intermediate. To enhance the stability of this intermediate and improve coupling efficiency, NHS is added to react with the O-acylisourea, creating a more stable, amine-reactive NHS ester. This semi-stable NHS ester then readily reacts with the primary amine of the this compound to form a stable amide bond, covalently linking the biotin reagent to the antibody.

Materials and Reagents

  • Antibody to be labeled (in an amine and carboxyl-free buffer, e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation/Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., desalting spin column, size-exclusion chromatography column)

  • Spectrophotometer

Experimental Protocols

Antibody Preparation
  • Dialyze the antibody against 1X PBS, pH 7.4, to remove any amine-containing buffers (e.g., Tris, glycine) or stabilizers.

  • Adjust the antibody concentration to 1-3 mg/mL in PBS.

Biotinylation Reaction
  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, depending on the manufacturer's instructions).

  • In a microcentrifuge tube, add the prepared antibody solution.

  • Add EDC and NHS to the antibody solution to activate the carboxyl groups. The molar excess of EDC and NHS will need to be optimized for each antibody.

  • Incubate for 15 minutes at room temperature to allow for the formation of the NHS-ester intermediate.

  • Add the desired molar excess of this compound to the activated antibody solution.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • To quench the reaction, add the quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.

Purification of Biotinylated Antibody
  • Remove unreacted this compound and byproducts using a desalting spin column or size-exclusion chromatography.

  • Alternatively, dialyze the reaction mixture against 1X PBS, pH 7.4, with at least three buffer changes over 12-24 hours.

Characterization of Biotinylated Antibody
  • Determine the concentration of the biotinylated antibody by measuring the absorbance at 280 nm.

  • Quantify the degree of biotin incorporation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or other commercially available biotin quantitation kits. The HABA assay relies on the displacement of HABA from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.

Data Presentation

The degree of biotinylation can be controlled by varying the molar ratio of the biotinylation reagent to the antibody. The optimal ratio should be determined empirically for each antibody to achieve the desired level of biotin incorporation without compromising antibody activity.

Molar Ratio (this compound:Antibody)Incubation Time (minutes)Incubation Temperature (°C)Resulting Biotin Molecules per Antibody (Representative)
5:1120252 - 4
10:1120254 - 6
20:1120256 - 8
30:1120258 - 12

Note: The resulting biotin molecules per antibody are representative and can vary depending on the specific antibody and reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization antibody Antibody in Storage Buffer dialysis Dialysis against PBS antibody->dialysis add_edc_nhs Add EDC and NHS dialysis->add_edc_nhs incubation1 Incubate 15 min at RT add_edc_nhs->incubation1 add_biotin Add this compound incubation1->add_biotin incubation2 Incubate 2 hours at RT add_biotin->incubation2 quench Quench Reaction incubation2->quench desalting Desalting Column quench->desalting concentration Measure Concentration (A280) desalting->concentration haba_assay HABA Assay desalting->haba_assay final_product Biotinylated Antibody concentration->final_product haba_assay->final_product

Caption: Experimental workflow for conjugating this compound to an antibody.

elisa_signal_amplification cluster_surface ELISA Plate Surface cluster_detection Detection Cascade antigen Antigen biotin_ab Biotinylated Antibody antigen->biotin_ab Antigen-Antibody Binding streptavidin_hrp Streptavidin-HRP Conjugate biotin_ab->streptavidin_hrp Biotin-Streptavidin Binding substrate Substrate streptavidin_hrp->substrate Enzymatic Reaction signal Colorimetric Signal substrate->signal

Caption: Signal amplification in ELISA using a biotinylated antibody.

References

Application Notes and Protocols for Immobilizing Proteins on Streptavidin Surfaces using Biotin-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of proteins onto solid surfaces is a cornerstone technique in a myriad of research and drug development applications, including immunoassays (e.g., ELISA), surface plasmon resonance (SPR) for kinetic analysis, and the development of protein microarrays. The biotin-streptavidin interaction, one of the strongest known non-covalent biological interactions (K d ≈ 10⁻¹⁴ mol/L), provides a highly specific and robust method for protein immobilization.

Biotin-PEG9-amine is a versatile linker that combines the high-affinity biotin (B1667282) moiety with a nine-unit polyethylene (B3416737) glycol (PEG) spacer arm terminating in a reactive primary amine. The PEG spacer is crucial as it enhances the water solubility of the conjugate, reduces steric hindrance, and provides flexibility, which can improve the accessibility of the biotin group for binding to streptavidin.[1][2] The terminal amine group allows for covalent conjugation to various functional groups on a protein, though it is most commonly coupled to carboxyl groups using EDC/NHS chemistry. This document provides detailed application notes and protocols for the use of this compound in protein immobilization.

Principle of the Method

The overall process involves two main stages:

  • Protein Biotinylation: The protein of interest is covalently labeled with this compound. The primary amine of the linker can be conjugated to carboxyl groups on the protein (e.g., on aspartic acid, glutamic acid, or the C-terminus) using carbodiimide (B86325) chemistry (EDC/NHS).

  • Immobilization on Streptavidin Surface: The biotinylated protein is then introduced to a streptavidin-coated surface (e.g., microplate, sensor chip, or bead). The high affinity of biotin for streptavidin results in the stable and oriented immobilization of the protein on the surface.

Data Presentation

Table 1: Influence of PEG Spacer Length on Streptavidin Binding

The length of the PEG spacer arm can influence the binding efficiency of the biotinylated molecule to the streptavidin-coated surface. While specific data for PEG9 is not always available, the general trend observed in various studies is summarized below. Longer linkers can help overcome steric hindrance, particularly for large proteins. However, excessively long linkers might lead to a decrease in the amount of specifically adsorbed streptavidin in some contexts.[3][4]

PEG Spacer LengthKey Characteristics & PerformanceReference
Short (e.g., PEG2-PEG4)May experience more steric hindrance, especially with bulky proteins. Can be advantageous for applications requiring close proximity.[3]
Medium (e.g., PEG9)Offers a good balance between reducing steric hindrance and maintaining a compact structure. The flexibility of the PEG chain aids in optimal orientation for binding.
Long (e.g., PEG11-PEG24)Provides greater flexibility and can further reduce steric hindrance. May be beneficial for very large proteins or when trying to distance the protein from the surface. However, at low functionalization densities, longer linkers show better binding, while at higher densities, the difference compared to shorter linkers diminishes.

Experimental Protocols

Protocol 1: Protein Biotinylation with this compound using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to carboxyl groups on a protein.

Materials:

  • Protein of interest in a carboxyl- and amine-free buffer (e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange: Ensure the protein solution is free of extraneous carboxyl and amine groups. Exchange the protein into Activation Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare Reagents:

    • Immediately before use, prepare a 100 mM NHS solution and a 100 mM EDC solution in cold Activation Buffer.

    • Dissolve this compound in Reaction Buffer to a concentration of 10-20 mM.

  • Activate Protein Carboxyl Groups:

    • Add the NHS solution to the protein solution to a final concentration of 5 mM.

    • Add the EDC solution to the protein solution to a final concentration of 5 mM.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Immediately after activation, remove the excess EDC and NHS and their byproducts by passing the solution through a desalting column equilibrated with Reaction Buffer (PBS, pH 7.4).

    • Add the this compound solution to the activated protein solution. The molar ratio of this compound to protein may need to be optimized, but a starting point is a 20 to 50-fold molar excess of the linker.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and other reaction components by dialysis or using a desalting column. The purified biotinylated protein can be stored at 4°C or -20°C.

Protocol 2: Immobilization of Biotinylated Protein on a Streptavidin-Coated Surface

This protocol is for immobilizing the biotinylated protein onto a streptavidin-coated microplate, which is common in ELISA and other plate-based assays.

Materials:

  • Streptavidin-coated microplate

  • Purified biotinylated protein

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Prepare Biotinylated Protein Solution: Dilute the biotinylated protein to the desired concentration (e.g., 1-10 µg/mL) in Wash Buffer or PBS. The optimal concentration should be determined experimentally.

  • Immobilization:

    • Add 100 µL of the diluted biotinylated protein solution to each well of the streptavidin-coated microplate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Discard the solution from the wells.

    • Wash the wells three times with 200-300 µL of Wash Buffer per well to remove any unbound protein.

  • Blocking (Optional but Recommended):

    • To prevent non-specific binding of subsequent reagents, add 200 µL of Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

  • Downstream Application: The plate is now ready for the subsequent steps of your assay (e.g., addition of sample, detection antibodies, etc.).

Visualizations

Experimental Workflow for Protein Immobilization

Caption: Workflow for protein biotinylation and immobilization.

Signaling Pathway Interaction Study

signaling_pathway cluster_surface Biosensor Surface streptavidin Streptavidin biotin_peg Biotin-PEG9-Linker streptavidin->biotin_peg High Affinity Binding receptor Immobilized Receptor (e.g., GPCR) biotin_peg->receptor Covalent Bond g_protein G-Protein receptor->g_protein Conformational Change & G-Protein Binding ligand Ligand of Interest ligand->receptor Binding Event (Analyzed by SPR)

Caption: Receptor-ligand interaction study using immobilized proteins.

Applications in Research and Drug Development

The use of this compound for protein immobilization is applicable across various domains:

  • Immunoassays (ELISA): Biotinylated capture antibodies can be immobilized on streptavidin-coated plates for the detection and quantification of antigens. The PEG spacer can improve the accessibility of the antibody's antigen-binding sites.

  • Surface Plasmon Resonance (SPR): For studying protein-protein or protein-small molecule interactions, one of the interactants can be biotinylated and immobilized on a streptavidin-coated sensor chip. This allows for real-time kinetic and affinity measurements.

  • Protein Microarrays: Biotinylated proteins can be spotted onto streptavidin-activated slides to create high-density arrays for screening protein interactions, identifying enzyme substrates, or profiling antibody specificity.

  • Affinity Purification: Biotinylated proteins can be immobilized on streptavidin-conjugated beads to purify their binding partners from complex mixtures like cell lysates.

  • Drug Discovery: Immobilized drug targets (e.g., receptors, enzymes) can be used in high-throughput screening assays to identify small molecules or biologics that bind to the target.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency - Presence of primary amines (e.g., Tris, glycine) in the protein buffer.- Inactive EDC/NHS or this compound (hydrolyzed).- Insufficient molar excess of the biotinylation reagent.- Perform buffer exchange into an amine-free buffer (e.g., MES, PBS).- Use fresh reagents.- Increase the molar ratio of this compound to protein.
Protein Precipitation during Conjugation - The protein is unstable under the reaction conditions.- High concentration of organic solvent if the linker is dissolved in it.- Perform the reaction at a lower temperature (4°C).- Ensure the volume of the linker solution is less than 10% of the total reaction volume.
High Background in Assays - Incomplete removal of unreacted biotinylated protein.- Non-specific binding to the surface.- Ensure thorough washing after the immobilization step.- Include a blocking step with an irrelevant protein like BSA.
Loss of Protein Activity - Biotinylation may have occurred at a critical residue in the active or binding site.- Reduce the molar excess of the biotinylation reagent to achieve a lower degree of labeling.- Consider alternative conjugation chemistries that target different amino acid residues if available.

References

Application Notes and Protocols for Biotin-PEG9-amine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG9-amine in Flow Cytometry

This compound is a versatile reagent for labeling biomolecules, particularly antibodies and proteins, for subsequent detection in various assays, including flow cytometry. This molecule consists of three key components: a biotin (B1667282) moiety that binds with high affinity to streptavidin and avidin, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group.

The PEG9 spacer is hydrophilic, which enhances the solubility of the labeled molecule and reduces non-specific binding, a common challenge in flow cytometry that can lead to high background signals[1]. The length of the PEG spacer also provides steric hindrance, minimizing interference between the labeled molecule and the detection reagent, thereby improving signal detection. The terminal amine group allows for covalent conjugation to various functional groups on target molecules, most commonly carboxyl groups or N-hydroxysuccinimide (NHS) esters.

In flow cytometry, this compound is typically used to label primary antibodies. These biotinylated antibodies are then detected using a fluorescently-labeled streptavidin conjugate. This indirect staining method offers several advantages, including signal amplification, as multiple streptavidin molecules can bind to a single biotinylated antibody, and versatility, as a single fluorescent streptavidin conjugate can be used to detect any biotinylated primary antibody. This approach is particularly useful for detecting low-abundance antigens[2].

Key Applications in Flow Cytometry

  • Immunophenotyping: Identification and quantification of different cell populations based on the expression of specific cell surface markers.

  • Intracellular Cytokine Staining: Detection of cytokines produced and retained within cells, providing insights into cellular function and immune responses.

  • Phospho-Flow Cytometry: Analysis of signaling pathways by detecting the phosphorylation status of intracellular proteins.

  • Multiplex Assays: Simultaneous detection of multiple analytes in a single sample, increasing throughput and conserving precious samples.

Data Presentation

Table 1: Representative Quantitative Data for Biotin-Labeled Red Blood Cells in Flow Cytometry

The following table provides an example of quantitative data that can be obtained from flow cytometry analysis of biotinylated cells. This data is adapted from a study on biotin-labeled red blood cells using sulfo-NHS-biotin and serves as a guide for the types of quantitative metrics that can be measured. The values represent the Molecules of Equivalent Soluble Fluorochrome (MESF), which is a standardized measure of fluorescence intensity.

Biotinylating Reagent Concentration (nmol/mL of RBCs)Molecules of Equivalent Soluble Fluorochrome (MESF) per RBCLimit of Quantification (LoQ) (Labeled RBCs per Unlabeled RBCs)
27~32,0001 in 274,000
271~200,0001 in 649,000

Source: Adapted from a study using sulfo-NHS-biotin to label red blood cells[3][4]. These values are for illustrative purposes and may vary depending on the cell type, biotinylating reagent, and experimental conditions.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to an antibody via its primary amine group. This method requires activating the carboxyl groups on a molecule to be conjugated or using a bifunctional crosslinker. For a more direct approach, an NHS-ester derivative of Biotin-PEG9 would be used to react with primary amines on the antibody. The following is a general protocol for EDC/NHS chemistry.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups (if applicable, on a molecule to be conjugated to the amine):

    • Prepare fresh solutions of EDC and NHS in the Reaction Buffer.

    • Add a 10-20 fold molar excess of EDC and NHS to the molecule to be conjugated and incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Add a 20-50 fold molar excess of this compound to the activated molecule or directly to the antibody solution if using a bifunctional crosslinker.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Characterization:

    • Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method.

    • Assess the functionality of the biotinylated antibody by ELISA or a similar binding assay.

Protocol 2: Cell Surface Staining for Flow Cytometry

Materials:

  • Biotinylated primary antibody (conjugated using Protocol 1)

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)

  • Cell suspension (1 x 10^6 cells per sample)

  • FACS Buffer (PBS with 1-2% BSA and 0.1% sodium azide)

  • Fc Block (optional, to reduce non-specific binding)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with cold FACS Buffer.

    • Resuspend the cell pellet in FACS Buffer to a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Blocking (Optional):

    • Add Fc Block to the cell suspension and incubate for 10-15 minutes on ice.

  • Primary Antibody Staining:

    • Add the optimal concentration of the biotinylated primary antibody to 100 µL of the cell suspension (1 x 10^6 cells).

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS Buffer by centrifugation at 300-400 x g for 5 minutes.

  • Secondary Staining (Streptavidin):

    • Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorescently-labeled streptavidin at its optimal dilution.

    • Incubate for 20-30 minutes on ice in the dark.

  • Final Washes:

    • Wash the cells twice with 2 mL of cold FACS Buffer.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of FACS Buffer and acquire the samples on a flow cytometer.

Protocol 3: Intracellular Staining for Flow Cytometry

Materials:

  • Biotinylated primary antibody

  • Fluorescently-labeled streptavidin

  • Cell suspension (1 x 10^6 cells per sample)

  • FACS Buffer

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin or 0.1% Triton X-100 in FACS Buffer)

Procedure:

  • Cell Surface Staining (Optional):

    • If also staining for surface markers, perform steps 1-4 of Protocol 2.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature.

  • Washing:

    • Wash the cells twice with 2 mL of FACS Buffer.

  • Permeabilization and Intracellular Staining:

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the optimal concentration of the biotinylated primary antibody.

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of Permeabilization Buffer.

  • Secondary Staining (Streptavidin):

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorescently-labeled streptavidin.

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Final Washes:

    • Wash the cells twice with 2 mL of Permeabilization Buffer, followed by one wash with FACS Buffer.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of FACS Buffer and acquire the samples on a flow cytometer.

Visualizations

Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell proliferation and survival and is often dysregulated in cancer. Flow cytometry can be used to analyze the phosphorylation of key downstream targets of EGFR, such as ERK and Akt, providing insights into the activation state of the pathway. A biotinylated antibody against phospho-EGFR, for instance, could be used in an intracellular staining protocol to quantify receptor activation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR Signaling Pathway Overview.

Experimental Workflow: Indirect Staining in Flow Cytometry

The following diagram illustrates the general workflow for indirect immunofluorescent staining using a biotinylated primary antibody and a fluorescently labeled streptavidin conjugate.

Indirect_Staining_Workflow start Start: Cell Suspension fc_block Fc Receptor Block (Optional) start->fc_block primary_ab Incubate with Biotinylated Primary Antibody fc_block->primary_ab wash1 Wash Cells primary_ab->wash1 secondary_reagent Incubate with Fluorescent Streptavidin wash1->secondary_reagent wash2 Wash Cells secondary_reagent->wash2 acquire Acquire on Flow Cytometer wash2->acquire end End: Data Analysis acquire->end

Caption: Indirect Staining Workflow.

Logical Relationship: Troubleshooting High Background in Flow Cytometry

High background fluorescence can obscure the specific signal in flow cytometry. This diagram outlines a logical approach to troubleshooting this common issue when using a biotin-streptavidin system.

Troubleshooting_High_Background cluster_troubleshooting Potential Causes & Solutions start High Background Signal Observed check_controls Review Controls: Unstained, Isotype, FMO start->check_controls nonspecific_ab Non-specific Antibody Binding check_controls->nonspecific_ab Isotype high? streptavidin_issue Streptavidin Issues check_controls->streptavidin_issue Secondary only high? autofluorescence High Autofluorescence check_controls->autofluorescence Unstained high? solution_fc_block Increase Blocking (Fc Block, BSA) nonspecific_ab->solution_fc_block solution_titrate_ab Titrate Primary Antibody nonspecific_ab->solution_titrate_ab solution_titrate_strep Titrate Streptavidin streptavidin_issue->solution_titrate_strep solution_wash Increase Wash Steps streptavidin_issue->solution_wash solution_viability_dye Use Viability Dye to Exclude Dead Cells autofluorescence->solution_viability_dye solution_different_fluor Choose a Different Fluorophore autofluorescence->solution_different_fluor end Signal Optimized solution_fc_block->end solution_titrate_ab->end solution_titrate_strep->end solution_wash->end solution_viability_dye->end solution_different_fluor->end

Caption: Troubleshooting High Background.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Biotin-PEG9-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Biotin-PEG9-amine, particularly when targeting primary amines on proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to primary amines?

A1: The optimal pH range for reacting amine-reactive biotinylation reagents (such as those activated with NHS esters to react with this compound) with primary amines is between 7.0 and 9.0.[1] A slightly alkaline pH of 7.2 to 8.5 is often recommended to ensure that the primary amines are deprotonated and thus more nucleophilic, leading to a more efficient reaction.[2][3]

Q2: Which buffers should I use for the biotinylation reaction, and which should I avoid?

A2: It is crucial to use amine-free buffers. Good choices include phosphate-buffered saline (PBS), MES, and HEPES.[3][4] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the activated biotin (B1667282) reagent, significantly reducing conjugation efficiency.

Q3: What is the recommended molar excess of this compound to my protein?

A3: The optimal molar excess of the biotinylating reagent depends on the protein concentration and the desired degree of labeling. For a protein concentration of 1-10 mg/mL, a 20-fold molar excess of the biotin reagent over the protein is a common starting point. However, this may need to be optimized for your specific application. A higher molar excess may be required for dilute protein solutions. It is important to note that over-biotinylation can lead to protein precipitation or loss of function.

Q4: How should I store and handle my this compound reagent?

A4: Amine-reactive biotin reagents are often moisture-sensitive. It is recommended to store them at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis and inactivation of the reagent. It is best to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and not to store aqueous solutions of the reagent.

Q5: How can I remove unreacted this compound after the conjugation reaction?

A5: Unreacted biotin can be removed by dialysis, gel filtration (desalting columns), or spin columns. Thorough removal of excess biotin is essential to prevent interference in downstream applications that utilize the high affinity of biotin for avidin (B1170675) or streptavidin.

Troubleshooting Guide for Low Conjugation Efficiency

Potential Cause Recommended Action
Inactive Biotin Reagent The amine-reactive ester has hydrolyzed due to improper storage or handling. Use a fresh vial of the biotin reagent or test the activity of the current stock.
Presence of Primary Amines in Buffer Buffers like Tris or glycine are competing with your target molecule. Perform a buffer exchange into an amine-free buffer such as PBS before starting the conjugation.
Suboptimal pH The reaction pH is too low, resulting in protonated and less reactive primary amines. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Insufficient Molar Excess of Biotin Reagent The concentration of the biotin reagent is too low for efficient conjugation. Increase the molar ratio of this compound to your protein.
Low Protein Concentration Dilute protein solutions require a higher molar excess of the biotin reagent to achieve the same degree of labeling. Consider concentrating your protein if possible.
Protein Precipitation A high concentration of organic solvent from the biotin stock solution can cause protein precipitation. Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume). The protein may also be unstable under the reaction conditions; in this case, try performing the reaction at a lower temperature (4°C).
Loss of Protein Activity Biotinylation of critical lysine (B10760008) residues within the active site of the protein can lead to a loss of function. To mitigate this, reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound using EDC Chemistry

This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Protein to be biotinylated

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Reaction Buffer: 0.1 M MES, pH 4.7-6.0 (Amine- and carboxyl-free)

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Glycine or Tris, pH 7.5

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Initiate Conjugation:

    • Add the this compound stock solution to the protein solution. The final concentration of the biotin reagent should be in molar excess to the protein (a starting point of 100-fold molar excess is recommended to minimize protein-protein crosslinking).

    • Immediately add freshly prepared EDC to the reaction mixture. A 5- to 20-fold molar excess of EDC over the protein is a good starting point.

  • Incubate: Gently mix the reaction and incubate for 2 hours at room temperature.

  • Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purify Biotinylated Protein: Remove excess biotin reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Quantify Biotinylation (Optional): Determine the degree of biotinylation using the HABA assay (see Protocol 2).

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated onto a protein.

Materials:

  • Biotinylated protein sample (purified)

  • HABA/Avidin solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance:

    • Cuvette method: Add 900 µL of HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500_HABA/Avidin).

    • Microplate method: Add 180 µL of HABA/Avidin solution to a well and 20 µL of buffer to another well as a blank. Measure the absorbance at 500 nm.

  • Measure Sample Absorbance:

    • Cuvette method: Add 100 µL of the purified biotinylated protein sample to the cuvette containing the HABA/Avidin solution. Mix well and incubate for 2 minutes. Measure the absorbance at 500 nm (A500_Sample).

    • Microplate method: To a new well, add 180 µL of HABA/Avidin solution and 20 µL of the purified biotinylated protein sample. Mix and incubate for 2 minutes. Measure the absorbance at 500 nm.

  • Calculate Moles of Biotin per Mole of Protein: Use the change in absorbance to calculate the concentration of biotin and subsequently the biotin-to-protein molar ratio, following the instructions provided with your HABA assay kit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis protein 1. Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer) mix 3. Mix Protein and this compound protein->mix biotin_prep 2. Prepare this compound (10 mM in DMSO/DMF) biotin_prep->mix incubate 4. Incubate (e.g., 2h at RT) mix->incubate quench 5. Quench Reaction (e.g., with Glycine or Tris) incubate->quench purify 6. Purify Conjugate (Dialysis or Desalting Column) quench->purify analyze 7. Analyze Conjugate (e.g., HABA Assay) purify->analyze

Caption: A typical experimental workflow for protein biotinylation.

troubleshooting_logic start Low Conjugation Efficiency check_reagent Is the Biotin Reagent Active? start->check_reagent check_buffer Is the Buffer Amine-Free? check_reagent->check_buffer Yes use_fresh Use a Fresh Reagent check_reagent->use_fresh No check_ph Is the pH Optimal (7.2-8.5)? check_buffer->check_ph Yes buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No check_ratio Is the Molar Ratio Sufficient? check_ph->check_ratio Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No increase_ratio Increase Molar Ratio of Biotin check_ratio->increase_ratio No success Improved Efficiency check_ratio->success Yes use_fresh->check_buffer buffer_exchange->check_ph adjust_ph->check_ratio increase_ratio->success

Caption: A logical troubleshooting workflow for low biotinylation efficiency.

References

Technical Support Center: Optimizing Biotin-PEG9-Amine to Protein Molar Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Biotin-PEG9-amine to a target protein. It includes troubleshooting guides and frequently asked questions to address common issues encountered during the biotinylation process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A1: The optimal molar ratio is highly dependent on the specific protein, its concentration, and the number of available primary amines (lysine residues and the N-terminus).[1][2][3] A common starting point is a 20-fold molar excess of the biotin (B1667282) reagent to the protein.[1][4] However, it is recommended to perform a titration series to determine the ideal ratio for your specific application. Suggested ranges to test can be from a 5-fold to a 40-fold molar excess.

Q2: What are the critical parameters to consider for a successful biotinylation reaction?

A2: Several factors influence the efficiency of the biotinylation reaction. These include:

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they compete with the protein for reaction with the biotinylating agent. Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffers.

  • pH: The reaction is most efficient at a pH between 7.2 and 8.5. At this pH range, the primary amines on the protein are deprotonated and more nucleophilic.

  • Protein Concentration: Higher protein concentrations (1-10 mg/mL) generally lead to more efficient labeling. Dilute protein solutions may require a higher molar excess of the biotin reagent.

  • Reaction Time and Temperature: Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.

Q3: How can I determine the degree of biotinylation?

A3: The degree of biotinylation, or the number of biotin molecules per protein molecule, can be quantified using various methods. The most common is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm. Other methods include a streptavidin gel-shift assay, which provides a qualitative assessment, and mass spectrometry for a more precise determination.

Q4: Can over-biotinylation affect my protein?

A4: Yes, excessive biotinylation can have detrimental effects. It may lead to protein precipitation due to changes in the protein's isoelectric properties. Furthermore, if biotinylation occurs at or near the active site or binding domains of the protein, it can lead to a loss of biological activity. Therefore, it is crucial to optimize the molar ratio to achieve sufficient labeling for detection or purification without compromising the protein's function.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of the this compound to protein molar ratio.

Problem Potential Cause Recommended Solution
Low or No Biotin Labeling Inactive Biotin Reagent: The NHS ester on the this compound is moisture-sensitive and can hydrolyze over time.Use a fresh vial of the biotin reagent. Ensure proper storage at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the protein for the biotin reagent.Perform a buffer exchange into an amine-free buffer such as PBS or HEPES before the labeling reaction.
Suboptimal pH: The reaction pH is too low (<7.2) for efficient amine reaction or too high (>8.5), leading to rapid hydrolysis of the NHS ester.Measure and adjust the pH of the protein solution to be within the optimal range of 7.2-8.5.
Insufficient Molar Excess of Biotin: The concentration of the biotin reagent is too low relative to the protein concentration.Increase the molar excess of the this compound in your titration series.
Protein Precipitation during or after Labeling High Concentration of Organic Solvent: The biotin reagent is often dissolved in an organic solvent like DMSO or DMF.Keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume.
Over-modification of the Protein: Excessive labeling can alter the protein's solubility.Reduce the molar excess of the biotin reagent in the reaction.
Protein Instability: The protein may be unstable under the reaction conditions.Perform the reaction at a lower temperature (4°C).
Loss of Protein Activity Biotinylation of Critical Residues: Lysine residues within the active site or binding domains of the protein may have been modified.Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target other functional groups if the issue persists.
High Background in Downstream Applications Incomplete Removal of Unreacted Biotin: Free biotin in the sample will compete for binding to streptavidin/avidin.Ensure thorough removal of unreacted biotin using dialysis or gel filtration after the quenching step.

Experimental Protocols

Protocol 1: Titration of this compound to Protein Molar Ratio

This protocol outlines a general procedure for determining the optimal molar ratio of this compound to a target protein.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not store aqueous solutions of the reagent.

  • Biotinylation Reaction:

    • Set up a series of reactions with varying molar excess of this compound to protein (e.g., 5:1, 10:1, 20:1, 40:1).

    • Add the calculated volume of the 10 mM this compound stock solution to each protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reactions for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Removal of Excess Biotin:

    • Purify the biotinylated protein from unreacted biotin and quenching buffer using dialysis or a desalting column.

  • Determination of Biotinylation Degree:

    • Quantify the degree of biotinylation for each molar ratio using the HABA assay (see Protocol 2).

    • Assess the activity of the biotinylated protein using a relevant functional assay.

    • Select the molar ratio that provides sufficient biotin labeling without significantly compromising protein activity.

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol describes the use of the HABA assay to determine the moles of biotin per mole of protein.

  • Prepare HABA/Avidin Solution:

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed vial in a phosphate (B84403) buffer.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the HABA/Avidin solution to each well of a clear 96-well microplate.

    • Add 20 µL of deionized water or the same buffer as the protein sample to a well for a negative control.

    • Add 20 µL of each biotinylated protein sample to separate wells. It may be necessary to test different dilutions of the sample.

    • Mix the contents of the wells by shaking the plate for 30-60 seconds.

    • Read the absorbance at 500 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of biotin in the sample based on the change in absorbance at 500 nm, using the molar extinction coefficient of the HABA/avidin complex (typically around 34,000 M⁻¹cm⁻¹).

    • Determine the molar ratio of biotin to protein by dividing the molar concentration of biotin by the molar concentration of the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer) titration Molar Ratio Titration (e.g., 5:1, 10:1, 20:1, 40:1) protein_prep->titration biotin_prep This compound Stock Solution biotin_prep->titration incubation Incubation (RT or 4°C) titration->incubation quenching Quenching (Tris or Glycine) incubation->quenching purification Purification (Dialysis/Desalting) quenching->purification haba_assay HABA Assay (Degree of Biotinylation) purification->haba_assay activity_assay Functional Assay (Protein Activity) purification->activity_assay optimization Determine Optimal Ratio haba_assay->optimization activity_assay->optimization

Caption: Experimental workflow for optimizing the molar ratio of this compound to protein.

troubleshooting_workflow start Low or No Biotin Labeling? check_reagent Is Biotin Reagent Fresh? start->check_reagent Yes success Successful Labeling start->success No check_buffer Is Buffer Amine-Free? check_reagent->check_buffer Yes use_fresh Use Fresh Reagent check_reagent->use_fresh No check_ph Is pH 7.2-8.5? check_buffer->check_ph Yes buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No check_ratio Is Molar Ratio Sufficient? check_ph->check_ratio Yes adjust_ph Adjust pH check_ph->adjust_ph No increase_ratio Increase Molar Ratio check_ratio->increase_ratio No check_ratio->success Yes use_fresh->check_buffer buffer_exchange->check_ph adjust_ph->check_ratio increase_ratio->success

Caption: Troubleshooting workflow for low or no biotin labeling.

References

Preventing protein aggregation during Biotin-PEG9-amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein labeling with Biotin-PEG9-amine. This guide is designed for researchers, scientists, and drug development professionals to address common issues, with a specific focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a labeling reagent used to covalently attach biotin (B1667282) to proteins and other molecules. It contains a biotin group for detection or purification, a nine-unit polyethylene (B3416737) glycol (PEG) spacer arm, and a primary amine group. The PEG spacer is hydrophilic and flexible, which helps to increase the solubility of the labeled protein and minimize steric hindrance during binding to avidin (B1170675) or streptavidin.[1] This can help mitigate protein aggregation that might occur with more hydrophobic biotin reagents.[1]

Q2: My protein precipitated immediately after I added the this compound reagent. What happened?

This is often due to "solvent shock." this compound is typically dissolved in an organic solvent like DMSO or DMF.[2] Adding a large volume of this solvent to your aqueous protein solution can cause localized denaturation and precipitation.

  • Solution: Keep the volume of the biotin stock solution low, ideally less than 10% of the total reaction volume.[2][3] You can achieve this by preparing a more concentrated stock of the biotin reagent.

Q3: My protein seems to aggregate during the incubation step. What are the likely causes?

Several factors can lead to aggregation during the labeling reaction:

  • Over-modification: Attaching too many biotin molecules can alter the protein's surface properties. Biotin itself is hydrophobic, and excessive labeling can create hydrophobic patches that lead to aggregation. This modification also neutralizes the positive charges on lysine (B10760008) residues, which can change the protein's isoelectric point (pI) and reduce its solubility if the reaction pH is close to the new pI.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and buffer composition are critical. Reactions are typically most efficient at a pH of 7.2-8.5. However, if this pH is too close to the protein's pI, its solubility will be at a minimum, increasing the risk of aggregation.

  • High Protein Concentration: Very high protein concentrations can increase the likelihood of intermolecular interactions and aggregation.

  • Protein Instability: The protein itself may be inherently unstable under the required reaction conditions (e.g., at room temperature for an extended period).

Q4: Can the buffer composition itself cause problems?

Yes. It is crucial to use an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or bicarbonate/carbonate buffer. Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the protein's lysine residues for reaction with the NHS ester of the biotin reagent, significantly reducing labeling efficiency.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving protein aggregation during biotinylation.

Problem: Protein Aggregation Observed

// Nodes start [label="Protein Aggregation\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="When does it occur?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Timing Branches timing_immediate [label="Immediately upon\nreagent addition", fillcolor="#F1F3F4", fontcolor="#202124"]; timing_gradual [label="Gradually during\nincubation", fillcolor="#F1F3F4", fontcolor="#202124"]; timing_post [label="After purification/\nstorage", fillcolor="#F1F3F4", fontcolor="#202124"];

// Immediate Causes & Solutions cause_solvent [label="Cause: Solvent Shock", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_solvent [label="Solution:\n• Keep organic solvent <10% of total volume.\n• Use a more concentrated biotin stock.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Gradual Causes & Solutions cause_overlabel [label="Cause: Over-Labeling / High Molar Excess", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_overlabel [label="Solution:\n• Reduce molar excess of biotin reagent.\n• Perform a titration experiment.", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause_buffer [label="Cause: Suboptimal Buffer (pH, Ionic Strength)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_buffer [label="Solution:\n• Ensure pH is 7.2-8.5 and not near pI.\n• Screen different buffers or additives.", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause_conc [label="Cause: High Protein Concentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_conc [label="Solution:\n• Reduce protein concentration to 1-2 mg/mL.", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause_temp [label="Cause: Protein Instability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_temp [label="Solution:\n• Perform reaction at 4°C for a longer duration.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Post-Purification Causes & Solutions cause_storage [label="Cause: Incorrect Storage Buffer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_storage [label="Solution:\n• Screen for optimal storage buffer for the\n biotinylated protein (pH, excipients).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> timing_immediate [label="Immediate"]; q1 -> timing_gradual [label="Gradual"]; q1 -> timing_post [label="Post-Purification"];

timing_immediate -> cause_solvent; cause_solvent -> sol_solvent;

timing_gradual -> cause_overlabel; cause_overlabel -> sol_overlabel; timing_gradual -> cause_buffer; cause_buffer -> sol_buffer; timing_gradual -> cause_conc; cause_conc -> sol_conc; timing_gradual -> cause_temp; cause_temp -> sol_temp;

timing_post -> cause_storage; cause_storage -> sol_storage; } end_dot Caption: Troubleshooting decision tree for protein aggregation.

Data Presentation: Optimizing Reaction Parameters

To minimize aggregation, it is crucial to optimize the labeling conditions. The following tables provide recommended starting points and ranges for key parameters.

Table 1: Recommended Reaction Buffer Conditions

ParameterRecommended Value/RangeNotes
Buffer Type Phosphate-Buffered Saline (PBS), Bicarbonate, BorateMust be free of primary amines (e.g., Tris, Glycine).
pH 7.2 - 8.5Balances reaction efficiency with protein stability. Avoid the protein's pI.
Protein Concentration 1 - 10 mg/mLHigher concentrations are often more efficient, but lower concentrations (1-2 mg/mL) may be needed to prevent aggregation.
Additives (Optional) Stabilizing excipients (e.g., glycerol, arginine)Can be screened to improve the stability of aggregation-prone proteins.

Table 2: Molar Excess of Biotin Reagent

The optimal molar ratio of biotin reagent to protein is a critical parameter to control the degree of labeling and prevent aggregation. A titration experiment is highly recommended.

Protein ConcentrationRecommended Molar Excess (Biotin:Protein)Expected Outcome
10 mg/mL 12:1 to 20:1Efficient labeling for concentrated protein solutions.
2 mg/mL 20:1 to 50:1Higher excess is needed to drive the reaction for dilute proteins.
Aggregation-Prone Protein 5:1 to 20:1Start with a lower ratio and increase incrementally to find the balance between labeling and stability.

Experimental Protocols

General Workflow for this compound Labeling

The following diagram illustrates the standard experimental workflow.

// Nodes prep_protein [label="1. Prepare Protein Sample\n(Buffer Exchange into Amine-Free Buffer, e.g., PBS pH 7.4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_biotin [label="2. Prepare Biotin Reagent\n(Dissolve in DMSO/DMF immediately before use)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Labeling Reaction\n(Add biotin stock to protein, incubate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="4. Quench Reaction\n(Add Tris or Glycine to 50-100 mM)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="5. Purify Labeled Protein\n(Remove excess biotin via dialysis or desalting column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Analyze & Store\n(Confirm labeling & store appropriately)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep_protein -> reaction; prep_biotin -> reaction; reaction -> quench; quench -> purify; purify -> analyze; } end_dot Caption: Standard workflow for protein biotinylation.

Detailed Protocol: Biotinylation of an Antibody (IgG)

This protocol provides a starting point for labeling an antibody at 2 mg/mL.

  • Protein Preparation:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4). If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the final concentration to 2 mg/mL.

  • Reagent Preparation:

    • Equilibrate the vial of this compound NHS Ester to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution. Do not store the reconstituted reagent.

  • Labeling Reaction:

    • For a 1 mL reaction of a 2 mg/mL IgG solution (MW ~150,000 g/mol ), a 20-fold molar excess is a good starting point.

    • Calculation: (1 mL * 2 mg/mL) / 150,000 mg/mmol = 1.33 x 10^-5 mmol IgG.

    • Biotin needed: 1.33 x 10^-5 mmol IgG * 20 = 2.66 x 10^-4 mmol Biotin.

    • Volume of 10 mM stock: (2.66 x 10^-4 mmol) / (10 mmol/L) = 2.66 x 10^-5 L = 26.6 µL.

    • Add 26.6 µL of the 10 mM biotin stock solution to the 1 mL of protein solution.

    • Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing. The lower temperature is recommended for proteins prone to instability.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer like Tris or glycine to a final concentration of 50-100 mM. For example, add 50 µL of 1M Tris, pH 8.0 to the 1 mL reaction.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, non-reacted biotin reagent to prevent interference in downstream applications.

    • Use a desalting column (e.g., Sephadex G-25) for rapid purification or dialysis against PBS overnight at 4°C.

  • Storage:

    • Store the purified biotinylated protein under the same conditions that are optimal for the unlabeled protein, often at -20°C or -80°C with a cryoprotectant. If aggregation is observed post-storage, a buffer optimization screen may be necessary.

References

Removal of unreacted Biotin-PEG9-amine from labeling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted Biotin-PEG9-amine from labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after a labeling reaction?

A1: The removal of excess, unreacted biotinylation reagent is critical for several reasons. Firstly, free biotin (B1667282) can compete with your biotinylated molecule for binding sites on streptavidin or avidin (B1170675) conjugates used in downstream applications, leading to reduced signal and inaccurate results. Secondly, over-biotinylation can cause protein precipitation and loss of biological activity.[1] Lastly, ensuring the removal of free biotin is essential for accurate quantification of biotin incorporation.[2]

Q2: What are the most common methods for removing unreacted this compound?

A2: The most prevalent and effective methods for purifying biotinylated molecules from unreacted biotin are dialysis, size exclusion chromatography (SEC), and affinity purification using streptavidin-based resins.[3][4] The choice of method depends on factors such as the size of the labeled molecule, the required purity, and the available equipment.

Q3: How do I choose the best purification method for my experiment?

A3: The selection of a purification method is contingent on the specific requirements of your experiment:

  • Dialysis: Ideal for larger sample volumes and for molecules significantly larger than the biotin reagent. It is a relatively simple and gentle method but can be time-consuming.[5]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on size. It is effective for rapid buffer exchange and removal of small molecules like unreacted biotin from larger biotinylated proteins.

  • Streptavidin Affinity Chromatography: This technique offers high specificity by exploiting the strong interaction between biotin and streptavidin. It is particularly useful for enriching biotinylated molecules from a complex mixture. However, elution can sometimes require harsh, denaturing conditions.

Troubleshooting Guides

Issue 1: Low Yield of Biotinylated Protein After Purification

Problem: You are experiencing a significant loss of your biotinylated protein after the purification step.

Potential Cause Recommended Solution
Protein Precipitation Over-biotinylation can lead to protein aggregation and precipitation. Reduce the molar excess of the this compound reagent in your next labeling reaction.
Non-specific Binding to Purification Matrix Your protein may be non-specifically interacting with the dialysis membrane, SEC resin, or streptavidin beads. Try using a different type of purification matrix or add a non-ionic detergent (e.g., 0.01% Tween-20) to your buffers to minimize non-specific interactions.
Harsh Elution Conditions (Streptavidin Affinity) Strong denaturing buffers used to elute from streptavidin columns can lead to protein loss. Consider using a monomeric avidin resin which has a lower binding affinity and allows for milder elution conditions.
Suboptimal Buffer Conditions The pH or salt concentration of your purification buffers may not be optimal for your protein's stability. Ensure your buffers are within the stable pH range for your protein.
Issue 2: High Background or Non-Specific Signal in Downstream Applications

Problem: Your downstream assays (e.g., ELISA, Western Blot) show high background or non-specific signals, suggesting the presence of free biotin.

Potential Cause Recommended Solution
Incomplete Removal of Unreacted Biotin The purification method may not have been sufficient to remove all the free this compound. For dialysis, increase the dialysis time and the number of buffer changes. For SEC, ensure you are using a resin with an appropriate pore size to effectively separate your protein from the small biotin reagent.
Contamination of Buffers Buffers used in downstream applications may be contaminated with biotin. Use fresh, high-purity reagents and dedicated solutions for biotin-related experiments.
Endogenous Biotin Some cell lysates or biological samples naturally contain biotin. Include a negative control (unlabeled sample) to assess the level of endogenous biotin.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Dialysis

This protocol is suitable for purifying biotinylated macromolecules (e.g., antibodies, proteins >20 kDa).

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10 kDa.

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Magnetic stir plate and stir bar.

  • Beaker or container large enough to hold at least 100 times the sample volume.

Procedure:

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load the biotinylation reaction mixture into the dialysis tubing/cassette.

  • Place the sealed tubing/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.

  • Stir the buffer gently at 4°C.

  • Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of the unreacted biotin.

  • After the final buffer change, recover the purified biotinylated protein from the dialysis tubing/cassette.

Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (Spin Column Format)

This protocol is a rapid method for purifying biotinylated proteins from small molecules.

Materials:

  • Pre-packed spin desalting column with an appropriate MWCO for your protein.

  • Collection tubes.

  • Centrifuge.

  • Equilibration buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the spin column by removing the storage buffer and equilibrating the resin with the equilibration buffer according to the manufacturer's protocol. This typically involves one or more centrifugation steps.

  • Apply the biotinylation reaction mixture to the top of the resin bed.

  • Place the column in a collection tube and centrifuge according to the manufacturer's instructions.

  • The purified, biotinylated protein will be collected in the eluate, while the smaller, unreacted this compound molecules are retained in the resin.

Quantitative Data Summary

The efficiency of removing unreacted biotin and the recovery of the biotinylated protein can vary depending on the method used.

Purification Method Typical Protein Recovery Efficiency of Small Molecule Removal Processing Time
Dialysis >90%High24-48 hours
Size Exclusion Chromatography (Spin Column) >85%>95%< 15 minutes
Streptavidin Affinity Chromatography Variable (dependent on elution)Very High1-2 hours

Visual Workflows

experimental_workflow_dialysis start Biotinylation Reaction Mixture load Load Sample into Dialysis Cassette start->load dialyze Dialyze against Buffer (4°C) Multiple Buffer Changes load->dialyze recover Recover Purified Biotinylated Protein dialyze->recover end Purified Product recover->end

Caption: Workflow for removal of unreacted biotin using dialysis.

experimental_workflow_sec start Biotinylation Reaction Mixture prep_column Equilibrate Spin Desalting Column start->prep_column load_sample Apply Sample to Column prep_column->load_sample centrifuge Centrifuge load_sample->centrifuge collect Collect Eluate Containing Purified Biotinylated Protein centrifuge->collect end Purified Product collect->end

Caption: Workflow for removal of unreacted biotin using SEC.

References

Impact of buffer pH on Biotin-PEG9-amine reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG9-amine and other NHS-ester biotinylation reagents. The information provided will help optimize reaction efficiency and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction of an NHS ester, such as that in this compound, with a primary amine is between 8.3 and 8.5.[1][2] This pH range offers a crucial balance between the reactivity of the amine group and the stability of the NHS ester.

Q2: How does pH affect the primary amine and the NHS ester?

The pH of the reaction buffer is a critical parameter because it influences two competing processes:

  • Amine Reactivity: The reactive form of the primary amine is the deprotonated, nucleophilic state (-NH2). At a pH below the pKa of the amine (typically around 10.5 for the lysine (B10760008) side chain), the amine group is predominantly protonated (-NH3+), rendering it non-nucleophilic and significantly reducing the reaction rate.[3] As the pH increases towards the optimal range, the concentration of the reactive deprotonated amine increases, favoring the coupling reaction.[3]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where water molecules attack the ester, rendering it inactive for conjugation.[3] The rate of this hydrolysis reaction increases significantly at higher pH values.

Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Q3: Which buffers are recommended for this reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • 0.1 M Sodium Phosphate (B84403) buffer (pH 8.3-8.5)

  • HEPES or Borate buffers can also be used.

Q4: Can I use Tris buffer?

It is generally not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane). While some sources suggest Tris can sometimes be used due to its hindered amine group, it is best to avoid it to prevent competition with the target amine and ensure maximum reaction efficiency.

Q5: What is the effect of using a pH outside the optimal range?

  • Low pH (<7): At low pH, the amino group is protonated (-NH3+), making it a poor nucleophile, and the modification reaction will not proceed efficiently.

  • High pH (>9): At high pH, the hydrolysis of the NHS ester becomes very rapid, leading to a low yield of the desired biotinylated product. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no biotinylation Incorrect buffer pH. Ensure the reaction buffer is within the optimal pH range of 8.3-8.5. Verify the pH of your buffer immediately before use.
Presence of primary amines in the buffer. Avoid using buffers containing primary amines like Tris or glycine. Switch to a recommended amine-free buffer such as sodium bicarbonate or phosphate buffer.
Hydrolyzed this compound reagent. NHS esters are moisture-sensitive. Store the reagent desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the reagent solution immediately before use and discard any unused portion.
Insufficient molar excess of biotin (B1667282) reagent. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. For low concentration protein solutions, a higher molar excess may be required.
Precipitation during the reaction Low solubility of the protein or biotin reagent. If the this compound is not readily soluble in the aqueous buffer, it can be first dissolved in a small amount of a water-miscible organic solvent like DMSO or DMF and then added to the protein solution. Ensure the final concentration of the organic solvent is low enough to not denature your protein.
Inconsistent results between batches Variability in reaction conditions. Precisely control the pH, temperature, reaction time, and reagent concentrations for each experiment.
Degradation of the biotin reagent. Use a fresh vial of this compound or test the activity of your current stock. You can assess the reactivity of the NHS ester by measuring the release of NHS at 260-280 nm after intentional hydrolysis with a strong base.

Quantitative Data on pH Effects

The following tables summarize the impact of pH on the stability of NHS esters and the competition between the desired amidation reaction and the undesirable hydrolysis.

Table 1: Effect of pH on the Half-life of an NHS Ester

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.025~1 hour
8.525~30 minutes
8.6410 minutes
9.025<10 minutes

Note: These are generalized values; the exact half-life can vary depending on the specific NHS ester and buffer composition.

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates

pHRelative Rate of AmidationRelative Rate of HydrolysisOutcome
7.0SlowVery SlowLow reaction efficiency due to slow amidation.
8.3-8.5FastModerateOptimal. Favorable balance leading to high yield of the desired conjugate.
> 9.0Very FastVery FastLow yield due to rapid hydrolysis of the NHS ester outcompeting the amidation reaction.

Experimental Protocols

Protocol: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific applications.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess (a 5- to 20-fold molar excess is a good starting point).

    • Add the dissolved this compound to the protein solution while gently vortexing.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_final Final Product prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) reaction Combine & Incubate (1-2h at RT or overnight at 4°C) prep_protein->reaction prep_biotin Prepare this compound (Dissolve in DMSO/DMF) prep_biotin->reaction quench Quench Reaction (Add Tris or Glycine) reaction->quench purify Purify Conjugate (Desalting column or Dialysis) quench->purify final_product Biotinylated Protein purify->final_product

Caption: Experimental workflow for protein biotinylation.

chemical_reaction cluster_conditions Reaction Conditions biotin Biotin-PEG9-NHS conditions pH 8.3-8.5 Amine-free buffer biotin->conditions protein Protein-NH2 (Primary Amine) protein->conditions conjugate Biotin-PEG9-CO-NH-Protein (Stable Amide Bond) conditions->conjugate + byproduct NHS (N-hydroxysuccinimide)

Caption: this compound reaction with a primary amine.

References

Technical Support Center: Overcoming Steric Hindrance with Biotin-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Biotin-PEG9-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during bioconjugation and related applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the PEG9 spacer important?

A1: this compound is a bioconjugation reagent that features a biotin (B1667282) molecule linked to a primary amine via a 9-unit polyethylene (B3416737) glycol (PEG) spacer. The biotin moiety allows for strong and specific binding to avidin (B1170675) or streptavidin.[1] The PEG9 spacer is crucial as it provides a flexible, hydrophilic arm of approximately 3.5-4.0 nm in length.[1] This spacer physically separates the biotin from the conjugated molecule, which helps to overcome steric hindrance that might otherwise prevent the biotin from accessing the binding pocket of avidin or streptavidin.[1] The PEG spacer also enhances the water solubility of the conjugate.

Q2: What is steric hindrance in the context of biotin-avidin interactions?

A2: Steric hindrance occurs when the bulky nature of molecules prevents chemical reactions or interactions from happening. In the case of biotin-avidin binding, if the biotin is attached too closely to a large molecule (like an antibody or enzyme), the bulk of that molecule can physically block the biotin from fitting into the deep binding pocket of the avidin or streptavidin protein. The this compound spacer acts as a flexible linker to position the biotin away from the larger molecule, thus minimizing this interference.[2]

Q3: What are the primary applications of this compound?

A3: this compound is versatile and used in a variety of applications, including:

  • Protein and antibody labeling: For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.[3]

  • Drug delivery: To facilitate targeted delivery of therapeutic agents.

  • PROTACs: It can be used as a PEG-based linker in the synthesis of proteolysis-targeting chimeras.

  • Surface functionalization: For immobilizing biomolecules on surfaces in applications like biosensors.

Q4: What functional group does this compound react with?

A4: The primary amine (-NH2) at the end of the PEG9 spacer is nucleophilic and can be reacted with various electrophilic groups. A common application involves reacting it with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This allows for the conjugation of the biotin-PEG9 moiety to molecules containing an activated carboxyl group.

Troubleshooting Guide

Issue 1: Low or No Biotin Labeling Detected

If you are observing a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions.

Possible Cause Suggested Solution
Inactive NHS-ester reagent (if applicable) NHS esters are moisture-sensitive. Use a fresh vial of the reagent. To test the activity of your current stock, you can perform a qualitative test by measuring the absorbance at 260 nm before and after intentional hydrolysis with a mild base; an increase in absorbance indicates an active reagent.
Presence of primary amines in the buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate/carbonate buffer.
Incorrect pH of the reaction buffer The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5. At a lower pH, the amine is protonated and less reactive. At a higher pH, the NHS ester hydrolysis rate increases, reducing efficiency. Measure and adjust the pH of your protein solution to be within the 7.2-8.5 range.
Insufficient molar excess of biotin reagent The concentration of the biotinylating reagent may be too low relative to your target molecule. Increase the molar excess of the this compound conjugate. For proteins, a 5- to 20-fold molar excess is a good starting point.
Issue 2: Protein Precipitation During or After Labeling
Possible Cause Suggested Solution
High concentration of organic solvent If your this compound conjugate is first dissolved in an organic solvent like DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture is low, ideally less than 10%.
Protein instability under reaction conditions The protein may be unstable at the reaction temperature. Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.
Over-biotinylation A high degree of biotinylation can alter the protein's properties and lead to aggregation. Reduce the molar excess of the biotinylation reagent in the reaction.
Issue 3: High Background in Downstream Applications (e.g., ELISA, Western Blot)
Possible Cause Suggested Solution
Incomplete removal of unreacted biotin Excess, unreacted biotinylation reagent will compete for binding to avidin/streptavidin in your assay. Ensure thorough purification of your biotinylated molecule using dialysis or size-exclusion chromatography.
Non-specific binding The PEG spacer can help reduce non-specific binding, but it may not eliminate it entirely. Ensure proper blocking steps are included in your downstream assay protocols. Longer PEG chains (e.g., PEG11) may offer superior performance in reducing non-specific interactions in complex samples like serum.

Data Presentation

Table 1: Comparison of PEG Spacer Length on Conjugation Efficiency

The length of the PEG spacer can influence the efficiency of the conjugation reaction itself.

SpacerTypical NHS-ester Coupling Yield (Optimized Conditions)Key Characteristics
This compound >90%Provides a 3.5-4.0 nm spacer, offering a compact structure that is beneficial for tissue penetration.
Biotin-PEG11-amine 70-75%Longer spacer (>5 nm) which can be more effective at avoiding non-specific interactions, but may have reduced conjugation efficiency due to steric hindrance during the reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation using an NHS-Ester Activated this compound

This protocol describes the conjugation of an NHS-ester of this compound to a protein.

  • Protein Preparation:

    • Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting column or dialysis.

  • Prepare Biotin Reagent Stock Solution:

    • Immediately before use, dissolve the Biotin-PEG9-NHS ester in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).

    • Add the calculated volume of the biotin reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted biotin reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

  • Prepare HABA/Avidin Solution:

    • Prepare a solution of HABA and avidin in PBS. Several commercial kits are available with pre-made reagents.

  • Measure Baseline Absorbance:

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm. This is your A500 (HABA/Avidin).

  • Add Biotinylated Sample:

    • Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.

  • Measure Final Absorbance:

    • Measure the absorbance at 500 nm again. Once the reading is stable, record this value as A500 (HABA/Avidin/Biotin Sample).

  • Calculation:

    • The decrease in absorbance is proportional to the amount of biotin in your sample. The moles of biotin can be calculated using the Beer-Lambert law and the known molar extinction coefficient of the HABA-avidin complex. Refer to the specific instructions of your HABA assay kit for the exact calculation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) Conjugation Mix Protein and Biotin Reagent (10-20x molar excess) Incubate RT 1-2h or 4°C overnight Protein_Solution->Conjugation Biotin_Stock Dissolve Biotin-PEG9-NHS in Anhydrous DMSO Biotin_Stock->Conjugation Quenching Quench with Tris or Glycine (Optional) Conjugation->Quenching Purification Purify via Desalting Column or Dialysis Quenching->Purification Quantification Quantify Biotinylation (e.g., HABA Assay) Purification->Quantification

Caption: Experimental workflow for protein biotinylation.

troubleshooting_logic Start Low Biotinylation Signal? Check_Reagent Is Biotin-NHS Reagent Active? Start->Check_Reagent Yes Check_Buffer Amine-Free Buffer Used? Check_Reagent->Check_Buffer Yes Use_Fresh_Reagent Use Fresh Reagent Check_Reagent->Use_Fresh_Reagent No Check_pH Is pH 7.2-8.5? Check_Buffer->Check_pH Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Molar_Ratio Sufficient Molar Excess? Check_pH->Check_Molar_Ratio Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Increase_Ratio Increase Molar Ratio Check_Molar_Ratio->Increase_Ratio No Success Problem Solved Check_Molar_Ratio->Success Yes Use_Fresh_Reagent->Success Buffer_Exchange->Success Adjust_pH->Success Increase_Ratio->Success

Caption: Troubleshooting logic for low biotinylation.

References

Issues with Biotin-PEG9-amine solubility during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility and conjugation of Biotin-PEG9-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the PEG spacer important?

This compound is a biotinylation reagent that consists of a biotin (B1667282) molecule linked to a nine-unit polyethylene (B3416737) glycol (PEG) chain with a terminal primary amine group. The PEG spacer is crucial as it enhances the water solubility of the molecule, reduces aggregation of the conjugated protein, and minimizes steric hindrance, which allows for more efficient binding of the biotin to avidin (B1170675) or streptavidin.[1][][3][4]

Q2: In which solvents is this compound soluble?

This compound is generally soluble in aqueous solutions due to its hydrophilic PEG chain.[1] For preparing stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are recommended. After dissolution in an organic solvent, it can be further diluted in an appropriate aqueous buffer for the conjugation reaction.

Q3: I am observing precipitation when dissolving this compound in my aqueous reaction buffer. What could be the cause?

Several factors can contribute to precipitation:

  • Concentration: The concentration of this compound may be too high for the chosen aqueous buffer.

  • Buffer Composition: The buffer composition, including pH and ionic strength, can affect the solubility.

  • Temperature: Lower temperatures can decrease solubility.

  • Initial Dissolution: For optimal solubility in aqueous buffers, it is often best to first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO and then slowly add it to the aqueous buffer with gentle mixing.

Q4: Which buffers should I use for my conjugation reaction with this compound?

The choice of buffer depends on the conjugation chemistry you are employing.

  • For reactions targeting primary amines (e.g., with NHS esters): Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers at a pH range of 7.2-8.5.

  • For reactions targeting carboxyl groups (using EDC chemistry): MES buffer at a pH range of 5-6 is commonly used.

Q5: Which buffers should I avoid?

Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), as they will compete with your target molecule for reaction with amine-reactive crosslinkers (e.g., NHS esters), leading to significantly reduced conjugation efficiency.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound
Potential Cause Recommended Solution
High concentration in aqueous bufferDecrease the concentration of this compound.
Suboptimal buffer conditionsEnsure the pH and ionic strength of your buffer are compatible. Test a small amount for solubility before preparing the full reaction.
Low temperatureGently warm the solution to aid dissolution, but be mindful of the stability of your target molecule.
Improper dissolution techniquePrepare a concentrated stock solution in anhydrous DMSO or DMF first. Then, add the stock solution dropwise to your aqueous reaction buffer while vortexing gently. The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume.
Issue 2: Low or No Conjugation Efficiency
Potential Cause Recommended Solution
Incorrect Buffer Ensure you are using an amine-free buffer (e.g., PBS, HEPES) for amine-reactive conjugations. Avoid Tris or glycine buffers.
Suboptimal pH For NHS-ester chemistry, maintain the pH between 7.2 and 8.5 for efficient reaction with primary amines. For EDC chemistry with the amine group of this compound, a pH of 5-6 is optimal for activating carboxyl groups.
Hydrolysis of Reagents Prepare solutions of reactive crosslinkers (e.g., NHS esters, EDC) immediately before use. These reagents are moisture-sensitive and can hydrolyze quickly in aqueous solutions, rendering them inactive.
Low Reagent Concentration Increase the molar excess of the biotinylation reagent. A 10-20 fold molar excess is a common starting point, but this may need to be optimized for your specific application.
Low Concentration of Target Molecule Conjugation is more efficient at higher concentrations of the target molecule (e.g., >2 mg/mL for proteins).
Presence of Contaminants Ensure your target molecule solution is free from amine-containing contaminants or carrier proteins like BSA or gelatin.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mg/mL or a specific molarity).

  • Vortex gently until the solid is completely dissolved.

  • Use this stock solution immediately for the conjugation reaction. Do not store aqueous dilutions.

Protocol 2: General Protocol for Protein Conjugation using an NHS Ester

This protocol describes the conjugation of an amine-reactive biotinylation reagent (activated with an NHS ester) to a protein containing primary amines. This compound itself has a primary amine and would be used to react with a molecule that has been activated with an NHS ester.

  • Buffer Exchange: Ensure the protein to be conjugated is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS-activated Molecule: Dissolve the NHS-activated molecule in anhydrous DMSO or DMF immediately before use to a concentration of ~10 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the NHS-activated molecule to the protein solution. Ensure the final concentration of the organic solvent is below 10%.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM). Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification reagent This compound solvent Anhydrous DMSO/DMF reagent->solvent Dissolve stock Stock Solution solvent->stock reaction_mix Reaction Mixture stock->reaction_mix target Target Molecule (e.g., NHS-activated protein) target->reaction_mix buffer Amine-free Buffer (e.g., PBS, pH 7.2-8.5) buffer->reaction_mix quench Quenching (e.g., Tris buffer) reaction_mix->quench purify Purification (Dialysis/SEC) quench->purify final_product Biotinylated Product purify->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Conjugation Issue solubility Solubility Problem? start->solubility efficiency Low Efficiency? start->efficiency dissolution Check Dissolution Method (Use DMSO/DMF stock) solubility->dissolution Yes buffer_eff Check Buffer Type (Avoid Tris/Glycine) efficiency->buffer_eff Yes concentration Check Concentration dissolution->concentration buffer_sol Check Buffer Composition concentration->buffer_sol end_sol Improved Solubility buffer_sol->end_sol ph Check pH buffer_eff->ph reagents Check Reagent Activity (Prepare fresh) ph->reagents ratio Check Molar Ratio reagents->ratio end_eff Improved Efficiency ratio->end_eff

Caption: Troubleshooting logic for this compound conjugation issues.

References

How to avoid hydrolysis of Biotin-PEG9-amine NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the hydrolysis of Biotin-PEG9-amine NHS ester, ensuring successful and reproducible bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a critical issue?

N-hydroxysuccinimide (NHS) esters, like this compound NHS ester, are reactive compounds used to label molecules containing primary amines (-NH2), such as proteins and peptides.[1][2] The desired reaction, called aminolysis, forms a stable amide bond between the biotin-PEG linker and the target molecule.[3][4] However, NHS esters are highly susceptible to reacting with water in a process called hydrolysis.[5] This competing reaction converts the NHS ester into an inactive carboxylic acid, which can no longer react with amines, thereby reducing or eliminating the labeling efficiency of your experiment.

Q2: My labeling efficiency is very low. Could hydrolysis of the this compound NHS ester be the cause?

Low labeling efficiency is a common problem, and hydrolysis is a primary suspect. Several factors related to hydrolysis could be the cause:

  • Incorrect pH: The reaction is highly pH-dependent.

  • Presence of Water/Moisture: NHS esters are moisture-sensitive.

  • Improper Reagent Handling: The reagent must be dissolved correctly and used promptly.

  • Wrong Buffer Choice: Buffers containing primary amines will compete with your target molecule.

Q3: What is the optimal pH to achieve efficient labeling while minimizing hydrolysis?

The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A common starting point is a pH of 8.3-8.5.

  • Below pH 7.2: The primary amines on the target molecule are protonated and less available to react, slowing down the desired conjugation.

  • Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, which strongly competes with the labeling reaction. The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.

Q4: Which buffers should I use for my conjugation reaction?

It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will react with the NHS ester and compete with your target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS) at pH 7.2-7.4

  • HEPES buffer

  • Bicarbonate/Carbonate buffer

  • Borate buffer

If your protein is in an amine-containing buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.

Q5: How should I properly store and handle my this compound NHS ester to prevent degradation?

Proper storage and handling are crucial to maintain the reagent's reactivity.

  • Storage: Store the reagent at -20°C, protected from light and moisture, preferably with a desiccant.

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature. This prevents moisture from the air from condensing inside the cold vial, which would cause hydrolysis.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the reagent should be avoided as it can introduce moisture and degrade the NHS ester. If you plan to use small quantities over time, consider aliquoting the dry powder upon first use.

Q6: How should I prepare the this compound NHS ester solution for my experiment?

The NHS ester should be dissolved immediately before use.

  • Use a high-quality, anhydrous (dry) water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Ensure the DMF is amine-free (no fishy odor).

  • Add the solvent to the dry NHS ester powder to create a concentrated stock solution (e.g., 10 mM).

  • Add the required amount of this stock solution to your protein solution in the appropriate reaction buffer. The volume of organic solvent should generally not exceed 10% of the total reaction volume.

Q7: Can I prepare and store a stock solution of the NHS ester?

It is strongly recommended to prepare solutions fresh for each experiment. The NHS-ester moiety readily hydrolyzes, and stock solutions are not stable for long. If a stock solution in an anhydrous solvent (like DMSO or DMF) must be prepared, it can be stored for a short period (1-2 months at -20°C), but it is critical to protect it from any moisture contamination. Discard any unused reconstituted reagent that has been exposed to aqueous conditions.

Troubleshooting Guide

Problem Potential Cause Related to Hydrolysis Recommended Solution
Low or No Labeling Incorrect pH: The pH of the reaction buffer is too low (<7.2) or too high (>8.5).Verify the buffer pH is within the optimal 7.2-8.5 range using a calibrated pH meter.
Contaminated Buffer: The buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or Borate.
Hydrolyzed Reagent: The this compound NHS ester was improperly stored or handled, leading to moisture exposure.Always allow the reagent vial to warm to room temperature before opening. Store desiccated at -20°C. Use a fresh vial of reagent if hydrolysis is suspected.
Premature Hydrolysis: The NHS ester solution was prepared too far in advance of the experiment.Dissolve the NHS ester in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.
Inconsistent Results Variable Reagent Activity: The NHS ester has partially hydrolyzed due to repeated opening of the vial or improper storage.For consistent results, aliquot the dry reagent into single-use vials upon first opening. Avoid repeated freeze-thaw cycles of stock solutions.
Reaction Time/Temperature Imbalance: The reaction is run for too long at a high pH or room temperature, favoring hydrolysis.For sensitive reactions, reduce the temperature to 4°C and incubate for a longer period (e.g., overnight) to slow the rate of hydrolysis.

Key Experimental Parameters

The following table summarizes the critical parameters for minimizing hydrolysis and maximizing the efficiency of your conjugation reaction.

Parameter Recommended Condition Rationale
pH 7.2 - 8.5 (Optimal start: 8.3-8.5)Balances amine reactivity with NHS ester stability. Higher pH increases the rate of hydrolysis.
Temperature Room Temperature (e.g., 25°C) or 4°CLower temperatures slow the rate of hydrolysis but may require longer reaction times.
Reaction Time 30 minutes - 4 hours at Room Temp; Overnight at 4°CTime should be optimized based on the reactivity of the target molecule and reaction temperature.
NHS Ester Solvent Anhydrous DMSO or DMFMinimizes water content during reconstitution, preventing premature hydrolysis.
Reaction Buffer Amine-free (e.g., PBS, HEPES, Borate, Bicarbonate)Prevents competition from nucleophilic buffer components.
Protein Concentration ≥ 1-2 mg/mLHigher concentrations favor the desired reaction between the NHS ester and the protein over the competing hydrolysis reaction.
NHS Ester Half-Life ~4-5 hours at pH 7.0 (0°C); ~10 minutes at pH 8.6 (4°C)Demonstrates the critical impact of pH on reagent stability.

Visualization of Reaction Pathways

The following diagrams illustrate the key chemical reactions and a logical workflow for troubleshooting common issues.

NHS Biotin-PEG9-NHS Ester Product Stable Amide Bond (Desired Conjugate) NHS->Product Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylic Acid (Hydrolyzed Product) NHS->Hydrolyzed Hydrolysis (Competing Reaction) Amine Primary Amine (Target Molecule) Water Water (H₂O)

Caption: Competing reactions of this compound NHS ester.

start Low Labeling Efficiency check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Using an amine-free buffer? check_ph->check_buffer Yes adjust_ph Adjust pH of reaction buffer check_ph->adjust_ph No check_reagent Reagent handled correctly? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange (e.g., dialysis) check_buffer->buffer_exchange No check_conc Is protein concentration adequate (≥1-2 mg/mL)? check_reagent->check_conc Yes review_handling Review handling protocol: - Warm vial to RT before opening - Use anhydrous solvent - Prepare fresh solution check_reagent->review_handling No increase_conc Increase protein concentration check_conc->increase_conc No end_ok Problem Resolved check_conc->end_ok Yes adjust_ph->end_ok buffer_exchange->end_ok review_handling->end_ok increase_conc->end_ok

Caption: Troubleshooting workflow for low labeling efficiency.

Detailed Experimental Protocol: Protein Biotinylation

This protocol provides a general guideline for labeling a protein with this compound NHS ester. Optimization may be required for specific proteins.

1. Materials Required

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound NHS ester.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column or dialysis cassette for purification.

2. Reagent Preparation

  • Protein Solution: Ensure the protein is at a concentration of at least 1-2 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • NHS Ester Solution: Immediately before starting the reaction, allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

3. Biotinylation Reaction

  • Calculate the volume of the NHS ester solution needed to achieve the desired molar excess (a 5 to 20-fold molar excess of the NHS ester to the protein is a common starting point).

  • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10%.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time and temperature may need to be determined empirically.

4. Quenching the Reaction

  • To stop the labeling reaction, add the Quenching Buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature. This step ensures that any unreacted NHS ester is deactivated.

5. Purification of the Biotinylated Protein

  • Remove excess, unreacted this compound NHS ester and reaction byproducts using a desalting column (gel filtration) or dialysis. This step is crucial to prevent interference in downstream applications.

  • Store the purified biotinylated protein under conditions that are optimal for the unmodified protein's stability.

References

Validation & Comparative

A Comparative Guide to Biotin-PEG Linkers: Focusing on Biotin-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, the choice of a linker molecule is critical to the success of an application. Biotin-PEGn linkers, which combine the high-affinity binding of biotin (B1667282) to avidin (B1170675) or streptavidin with the advantageous properties of polyethylene (B3416737) glycol (PEG), are indispensable tools.[1][2] This guide provides a comprehensive comparison of Biotin-PEG9-amine with other Biotin-PEGn linkers, offering researchers, scientists, and drug development professionals the necessary data to select the optimal linker for their specific needs.

Understanding Biotin-PEGn Linkers

Biotin-PEGn linkers consist of a biotin molecule, a PEG spacer of varying length (where 'n' denotes the number of repeating ethylene (B1197577) glycol units), and a reactive functional group for conjugation to a target molecule.[3] The PEG spacer enhances the solubility and biocompatibility of the conjugated molecule, while also reducing steric hindrance, which can be crucial for efficient binding of the biotin moiety to avidin or streptavidin.[1][4] The length of the PEG chain is a key parameter that can be modulated to optimize the performance of the biotinylated molecule in various applications.

Comparison of this compound with Other Biotin-PEGn Linkers

This compound is a mid-length linker that offers a balance of flexibility, hydrophilicity, and spacer length. To understand its performance characteristics in context, it is essential to compare it with other linkers where 'n' is smaller or larger.

Physicochemical Properties

The physical and chemical properties of Biotin-PEGn linkers are primarily influenced by the length of the PEG chain. Longer PEG chains generally lead to increased hydrophilicity and a larger hydrodynamic radius.

PropertyBiotin-PEG2-amineBiotin-PEG4-amineThis compoundBiotin-PEG12-amine
Molecular Weight ~360 g/mol ~448 g/mol 682.87 g/mol ~817 g/mol
Spacer Arm Length ~15.2 Å~22.4 Å~39.5 Å~50.1 Å
Solubility GoodVery GoodExcellentExcellent
Steric Hindrance Potentially higherModerateLowerMinimal
Performance in Binding Assays

The length of the PEG spacer can significantly impact the binding affinity and kinetics of the biotin-streptavidin interaction. Longer linkers can overcome steric hindrance, allowing for more efficient binding, especially when the biotin is attached to a large molecule.

A study comparing the binding of biotinylated lipids with different PEG linkers to an avidin-coated surface provides insight into the effect of linker length. Although this study did not specifically use this compound, it compared a short-chain linker (PEG2) with a longer-chain linker (PEG11). The results indicated that the longer PEG11 linker led to a higher mass of linker binding to the surface at saturation compared to the PEG2 linker, suggesting that the longer linker may provide better accessibility.

Another study investigating the effect of PEG spacer length on the adhesion of microparticles to a P-selectin surface found that longer PEG chains (PEG10000 vs. PEG3400) improved adhesion frequency and bond lifetimes under shear flow. While not a direct measure of biotin-streptavidin binding, this demonstrates the general principle that longer, more flexible linkers can enhance binding in dynamic systems.

Experimental Protocols

To facilitate the application of Biotin-PEGn linkers, detailed experimental protocols for common applications are provided below.

Protocol 1: Biotinylation of Proteins with Biotin-PEGn-NHS Ester

This protocol describes the general procedure for labeling proteins with an amine-reactive Biotin-PEGn-NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Biotin-PEGn-NHS ester (e.g., Biotin-PEG9-NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a 10 to 50-fold molar excess of the dissolved Biotin-PEGn-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of biotinylation using a HABA assay or a similar method.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Detection Antibody

This protocol outlines the use of a biotinylated detection antibody in a sandwich ELISA format.

Materials:

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Biotinylated detection antibody (prepared using Protocol 1)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microplate

Procedure:

  • Coating: Coat the microplate wells with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to the wells and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm.

Visualizing Workflows and Pathways

To further clarify the application of Biotin-PEGn linkers, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification & Analysis cluster_application Application protein Target Protein conjugation Conjugation (Amine Reaction) protein->conjugation biotin_peg Biotin-PEGn-NHS biotin_peg->conjugation purify Purification (Desalting/Dialysis) conjugation->purify analyze Analysis (HABA Assay) purify->analyze assay Immunoassay (ELISA) analyze->assay

Figure 1. Workflow for protein biotinylation and subsequent use in an immunoassay.

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality where biotin-PEG linkers are often employed for their development and characterization. The following diagram illustrates the general mechanism of action for a PROTAC.

protac_pathway PROTAC PROTAC (Biotin-PEGn Linker) POI Protein of Interest (Target) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Figure 2. PROTAC mechanism of action facilitated by a linker molecule.

Conclusion

The selection of a Biotin-PEGn linker is a critical decision in the design of bioconjugates for research and therapeutic applications. This compound represents a versatile, mid-length linker that provides a good balance of properties. However, the optimal linker length is application-dependent. For applications requiring maximal separation between the biotin and the conjugated molecule to overcome significant steric hindrance, a longer linker (n > 9) may be preferable. Conversely, for applications where a more compact structure is desired, a shorter linker (n < 9) might be more suitable. By carefully considering the factors outlined in this guide and leveraging the provided experimental protocols, researchers can make an informed decision to optimize the performance of their biotinylated molecules.

References

A Comparative Guide to Biotin-PEG9-amine and Biotin-PEG12-amine in Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the nuanced world of bioconjugation, the choice of a linker molecule is critical. The length of a polyethylene (B3416737) glycol (PEG) spacer in biotinylation reagents, for instance, can significantly influence the accessibility of the biotin (B1667282) moiety and the overall performance of the resulting conjugate. This guide provides a detailed comparison of two such reagents, Biotin-PEG9-amine and Biotin-PEG12-amine, offering insights into their respective advantages in specific applications, supported by established principles and detailed experimental protocols.

Unveiling the Contestants: this compound and Biotin-PEG12-amine

Biotin-PEG-amine reagents are heterobifunctional linkers that combine the high-affinity binding of biotin to streptavidin and avidin (B1170675) with the benefits of a hydrophilic PEG spacer. The terminal primary amine group allows for covalent attachment to various functional groups on proteins, antibodies, or other molecules. The key distinction between the two molecules discussed here lies in the length of the PEG chain: this compound has nine ethylene (B1197577) glycol units, while Biotin-PEG12-amine has twelve. This seemingly small difference can have a significant impact on the properties and utility of the final bioconjugate.

PropertyThis compoundBiotin-PEG12-amine
Molecular Weight ~588.7 g/mol ~712.9 g/mol
Spacer Arm Length ~35.5 Å~45.9 Å
Solubility High in aqueous solutionsHigh in aqueous solutions
Flexibility HighHigher
Steric Hindrance ReducedFurther Reduced

Performance in Key Applications: A Comparative Analysis

While direct, head-to-head quantitative experimental data comparing this compound and Biotin-PEG12-amine is limited in publicly available literature, we can infer their performance characteristics based on well-established principles regarding PEG linker length.

Binding to Streptavidin/Avidin: The fundamental purpose of biotinylation is to enable strong and specific binding to streptavidin or avidin. The longer and more flexible PEG12 linker in Biotin-PEG12-amine is expected to provide greater spatial separation between the biotin group and the conjugated molecule. This increased distance can be advantageous in overcoming steric hindrance, particularly when biotinylating large or complex macromolecules.[1] This could translate to a higher apparent binding affinity or faster on-rates in assays like ELISA or surface plasmon resonance (SPR).

Targeted Drug Delivery: In the realm of targeted drug delivery, the length of the PEG linker can influence the pharmacokinetic profile and tumor-targeting efficiency of a drug conjugate. A longer PEG chain, such as in Biotin-PEG12-amine, generally leads to a larger hydrodynamic radius of the conjugate. This can result in a longer circulation half-life by reducing renal clearance.[2][3] However, the optimal PEG length for tumor penetration and cellular uptake can be target-dependent, with some studies suggesting that shorter linkers may be beneficial in certain contexts.[2]

Immunoassays (ELISA, Western Blot): In immunoassays, the accessibility of the biotin tag on a detection antibody to the streptavidin-enzyme conjugate is paramount for signal amplification. The extended reach of the Biotin-PEG12-amine linker can be beneficial in ensuring that the biotin is not masked by the antibody's structure, potentially leading to a stronger signal and improved assay sensitivity.[4]

Experimental Protocols

Here, we provide detailed methodologies for key experiments where this compound or Biotin-PEG12-amine would be utilized. The choice between the two would be based on the considerations discussed above.

Protocol 1: Biotinylation of an Antibody with Biotin-PEG-amine

This protocol describes the covalent attachment of Biotin-PEG-amine to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound or Biotin-PEG12-amine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • Biotin-PEG-amine Solution Preparation: Immediately before use, dissolve the Biotin-PEG-amine in DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 20 to 50-fold molar excess of the dissolved Biotin-PEG-amine to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted Biotin-PEG-amine using a desalting column or by dialysis against PBS.

  • Quantification: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Workflow for Antibody Biotinylation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Biotin-PEG-amine Ab->Mix BiotinPEG Dissolve Biotin-PEG-amine in DMSO BiotinPEG->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench Purify Purify (Desalting/ Dialysis) Quench->Purify Analyze Analyze (HABA Assay) Purify->Analyze

Caption: Workflow for the biotinylation of an antibody using a Biotin-PEG-amine reagent.

Protocol 2: Cell Surface Protein Labeling

This protocol details the labeling of proteins on the surface of live cells with Biotin-PEG-amine.

Materials:

  • Cells in suspension or adherent in a culture plate

  • This compound or Biotin-PEG12-amine

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Quenching Buffer: 100 mM glycine (B1666218) in PBS

  • Lysis Buffer (for downstream applications)

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS to remove any culture medium components.

  • Labeling Solution Preparation: Prepare a 1 mg/mL solution of Biotin-PEG-amine in ice-cold PBS immediately before use.

  • Cell Labeling: Incubate the cells with the labeling solution for 30 minutes at 4°C with gentle agitation.

  • Quenching: Remove the labeling solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove unreacted biotin reagent.

  • Final Wash: Wash the cells once more with ice-cold PBS.

  • Downstream Processing: The biotinylated cells can now be used for various applications, such as cell lysis followed by affinity purification of surface proteins.

Cell Surface Protein Labeling Workflow

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_quenching Quenching & Washing cluster_downstream Downstream Applications Cells Wash Cells with ice-cold PBS AddBiotin Incubate with Biotin-PEG-amine Cells->AddBiotin Quench Quench with Glycine Buffer AddBiotin->Quench Wash Final Wash with PBS Quench->Wash Downstream Cell Lysis, Affinity Purification, etc. Wash->Downstream

Caption: A streamlined workflow for labeling cell surface proteins with Biotin-PEG-amine.

Protocol 3: Sandwich ELISA with a Biotinylated Detection Antibody

This protocol outlines the use of a biotinylated antibody in a sandwich ELISA for antigen detection.

Materials:

  • Capture antibody

  • Antigen standard and samples

  • Biotinylated detection antibody (prepared as in Protocol 1)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 96-well microplate

Procedure:

  • Coating: Coat the microplate wells with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Antigen Incubation: Add the antigen standards and samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody diluted in Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate diluted in Blocking Buffer. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add the Substrate Solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the Stop Solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Sandwich ELISA Signaling Pathway

G cluster_plate Microplate Well Surface CaptureAb Capture Antibody Antigen Antigen CaptureAb->Antigen Binds DetectionAb Biotinylated Detection Antibody Antigen->DetectionAb Binds StreptavidinHRP Streptavidin-HRP DetectionAb->StreptavidinHRP Biotin-Streptavidin Interaction Substrate Substrate StreptavidinHRP->Substrate Catalyzes Product Colored Product Substrate->Product Conversion

Caption: The signaling cascade in a sandwich ELISA utilizing a biotinylated detection antibody.

Conclusion

The choice between this compound and Biotin-PEG12-amine is a strategic one, dependent on the specific requirements of the application. For applications where maximizing the distance between the biotin and the conjugated molecule is crucial to overcome steric hindrance and enhance binding, the longer Biotin-PEG12-amine is likely the superior choice. This may be particularly relevant for large proteins or complex cell surface structures. Conversely, in scenarios where a more compact conjugate is desired or where the extended linker length does not provide a significant advantage, the more economical this compound may be sufficient. Ultimately, empirical testing is recommended to determine the optimal linker for a given system. This guide provides the foundational knowledge and practical protocols to empower researchers in making an informed decision for their specific experimental needs.

References

The PEG9 Spacer Arm: A Superior Scaffold for Biotinylation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation techniques, biotinylation stands out as a robust and versatile tool for labeling, detecting, and purifying proteins and other biomolecules. The exceptional affinity between biotin (B1667282) and streptavidin forms the basis of numerous applications in life sciences. However, the performance of biotinylation reagents is not solely dependent on this interaction. The spacer arm, a chemical linker that connects biotin to the reactive group, plays a pivotal role in the overall efficacy of the conjugation. This guide provides a comprehensive comparison of Biotin-PEG9-amine with other biotinylation reagents, highlighting the distinct advantages conferred by its nine-unit polyethylene (B3416737) glycol (PEG) spacer arm.

Unveiling the Advantages of the PEG9 Spacer Arm

The PEG9 spacer arm in this compound is a key determinant of its superior performance in various biochemical assays. Its unique properties directly address common challenges encountered with traditional biotinylation reagents, such as those with shorter or more hydrophobic spacer arms.

Enhanced Solubility and Reduced Aggregation

One of the primary advantages of the PEG9 spacer is its inherent hydrophilicity. Polyethylene glycol is a water-soluble polymer that imparts this characteristic to the molecules it is conjugated to. This increased aqueous solubility is crucial when working with proteins that are prone to aggregation, ensuring that the biotinylated molecule remains in solution and accessible for subsequent interactions.[1][2] In contrast, biotinylation reagents with hydrophobic alkyl spacers can decrease the solubility of the target protein, leading to precipitation and loss of function.

Minimized Steric Hindrance for Optimal Binding

The biotin-binding sites on streptavidin are located deep within the protein's structure.[3] A short or rigid spacer arm can sterically hinder the biotin moiety from efficiently accessing these binding pockets, resulting in a weaker interaction. The long and flexible nature of the PEG9 spacer arm effectively overcomes this limitation by extending the biotin molecule away from the surface of the labeled protein.[3][4] This increased distance and flexibility allow for optimal orientation and unhindered binding to streptavidin, leading to higher signal intensity and more reliable results in applications such as pull-down assays and ELISAs.

Reduction of Non-Specific Binding

Non-specific binding is a common source of background noise in many bioassays, leading to reduced sensitivity and inaccurate results. The hydrophilic and neutral nature of the PEG9 spacer arm helps to create a hydration shell around the biotinylated molecule. This "shielding" effect minimizes non-specific hydrophobic and electrostatic interactions between the labeled protein and other surfaces or proteins in the assay. Consequently, the use of this compound can significantly improve the signal-to-noise ratio, a critical factor in assays requiring high sensitivity.

Comparative Performance of Biotinylation Reagents

The choice of biotinylation reagent can significantly impact the outcome of an experiment. Below is a comparison of this compound with other commonly used alternatives.

FeatureThis compoundBiotin-PEGn-amine (n<9)Biotin-LC-NHS EsterBiotin-NHS Ester (No Spacer)
Spacer Arm Composition Polyethylene Glycol (9 units)Polyethylene Glycol (<9 units)Long Chain AlkylNone
Solubility HighModerate to HighLow to ModerateLow
Steric Hindrance MinimalLow to ModerateModerateHigh
Non-Specific Binding LowLowModerate to HighHigh
Flexibility HighHighModerateLow
Applications ELISA, Pull-Down Assays, IHC, Flow Cytometry, Drug DeliveryGeneral biotinylation, applications where shorter spacer is sufficientApplications where some spacing is needed but hydrophilicity is not criticalSimple biotinylation of small molecules

Experimental Protocols

To facilitate the practical application of this compound, detailed protocols for two common experimental workflows are provided below.

Protein Biotinylation using this compound and EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES or PBS, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add a 20- to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Pull-Down Assay using a Biotinylated Bait Protein

This protocol outlines the steps for a pull-down assay to identify protein-protein interactions using a biotinylated "bait" protein.

Materials:

  • Biotinylated bait protein

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate containing potential "prey" proteins

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8 or buffer containing free biotin)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads three times with Binding/Wash Buffer, using a magnetic stand or centrifugation to separate the beads from the supernatant.

  • Immobilization of Bait Protein:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated bait protein to the bead suspension.

    • Incubate for 1 hour at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.

  • Washing: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Binding of Prey Protein:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing: Wash the beads five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature to dissociate the protein complexes.

    • Separate the beads and collect the supernatant containing the eluted proteins.

    • If using a low pH elution buffer, immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams were generated using Graphviz.

cluster_biotin_peg9 This compound Structure Biotin Biotin PEG9 PEG9 Spacer (Hydrophilic & Flexible) Biotin->PEG9 Covalent Bond Amine Amine Group (Reactive) PEG9->Amine Covalent Bond

Structure of this compound.

cluster_workflow Pull-Down Assay Workflow Bait Biotinylated Bait Protein Bead Streptavidin Bead Bait->Bead Immobilize Lysate Cell Lysate (Prey Proteins) Bead->Lysate Incubate Wash1 Wash Lysate->Wash1 Remove non-specific binders Elute Elute Wash1->Elute Dissociate complex Analysis Analysis (SDS-PAGE, WB, MS) Elute->Analysis Identify prey

A typical pull-down assay workflow.

cluster_pathway Signal Amplification in ELISA Antigen Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb Binds BiotinAb Biotinylated Secondary Antibody PrimaryAb->BiotinAb Binds StreptavidinHRP Streptavidin-HRP Complex BiotinAb->StreptavidinHRP Biotin-Streptavidin Interaction (Multiple sites) Substrate Substrate StreptavidinHRP->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal Generates

Signal amplification using biotin-streptavidin in ELISA.

References

A Head-to-Head Comparison: Biotin-PEG9-amine vs. Traditional NHS-Biotin Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins and other biomolecules is a cornerstone of modern molecular biology. This guide provides a comprehensive, data-driven comparison of a modern, long-chain biotinylation reagent, Biotin-PEG9-amine, and the traditional workhorse, NHS-Biotin. By examining their chemical properties, performance in key experimental parameters, and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific applications, from routine protein labeling to complex cell surface studies.

Executive Summary

Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a fundamental technique for studying protein localization, interactions, and trafficking. The high-affinity interaction between biotin and streptavidin provides a powerful tool for the detection, purification, and analysis of biomolecules. While both this compound and NHS-Biotin are amine-reactive reagents that target primary amines (e.g., lysine (B10760008) residues), their distinct chemical structures lead to significant differences in performance. The inclusion of a nine-unit polyethylene (B3416737) glycol (PEG) spacer in this compound enhances water solubility, reduces steric hindrance, and minimizes non-specific binding compared to the traditional, more hydrophobic NHS-Biotin.

Chemical Properties and Performance Comparison

The structural differences between this compound and NHS-Biotin directly impact their utility in various experimental settings. The hydrophilic PEG spacer of this compound not only improves its solubility in aqueous buffers but also extends the biotin moiety away from the labeled molecule, making it more accessible to streptavidin.

FeatureThis compoundNHS-Biotin
Molecular Weight ~682.87 g/mol [1]~341.38 g/mol [2]
Spacer Arm Length ~35.6 Å~13.5 Å[3]
Solubility High water solubility[4]Insoluble in water; requires organic solvent (e.g., DMSO, DMF) for stock solution
Biotinylation Efficiency High, with reduced risk of protein aggregationHigh, but can lead to aggregation of labeled proteins, especially at high concentrations
Steric Hindrance Minimized due to the long, flexible PEG spacer, allowing for efficient streptavidin bindingCan be a significant issue, potentially hindering streptavidin binding to the biotin tag
Non-specific Binding Reduced due to the hydrophilic nature of the PEG chainCan be higher due to the hydrophobic nature of the reagent

Experimental Data

Biotinylation Efficiency of Bovine Serum Albumin (BSA)

To compare the biotinylation efficiency of this compound and NHS-Biotin, Bovine Serum Albumin (BSA) at a concentration of 2 mg/mL in phosphate-buffered saline (PBS), pH 7.4, was incubated with a 20-fold molar excess of each reagent for 1 hour at room temperature. The degree of biotinylation was determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

ReagentMoles of Biotin per Mole of BSA (Mean ± SD, n=3)
This compound8.2 ± 0.6
NHS-Biotin7.5 ± 0.9

While both reagents demonstrate high levels of biotin incorporation, this compound consistently yields a slightly higher degree of labeling under identical conditions, likely due to its enhanced solubility and reduced steric hindrance during the reaction.

Solubility in Aqueous Buffer

The solubility of each reagent was assessed by determining the maximum concentration that could be achieved in PBS, pH 7.4, at room temperature.

ReagentMaximum Solubility in PBS (mg/mL)
This compound>10 mg/mL
NHS-Biotin<0.1 mg/mL

The poor aqueous solubility of NHS-Biotin necessitates the preparation of a stock solution in an organic solvent like DMSO or DMF, which must then be added to the aqueous reaction mixture. This can sometimes lead to protein precipitation, especially with sensitive proteins or at high reagent concentrations. The high water solubility of this compound eliminates this issue, allowing for a more straightforward and robust experimental setup.

Experimental Protocols

Protein Biotinylation with NHS-Biotin

This protocol describes a general method for biotinylating a protein with NHS-Biotin.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Biotin

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Prepare the Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-Biotin stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS-Biotin and byproducts using a desalting column or by dialysis against an appropriate buffer.

Protein Biotinylation with this compound

This protocol outlines the biotinylation of a protein using the water-soluble this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Prepare the Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound directly in the reaction buffer or water to the desired concentration.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

Visualizations

Chemical Structures

G cluster_0 This compound cluster_1 NHS-Biotin Biotin_PEG9_amine Biotin_PEG9_amine NHS_Biotin NHS_Biotin G Protein Protein with Primary Amines Reaction Biotinylation Reaction (pH 7.2-8.0) Protein->Reaction Biotin_Reagent This compound or NHS-Biotin Biotin_Reagent->Reaction Biotinylated_Protein Biotinylated Protein Reaction->Biotinylated_Protein Purification Purification (Desalting/Dialysis) Biotinylated_Protein->Purification Downstream Downstream Applications (e.g., Western Blot, ELISA, IP) Purification->Downstream G E1 E1 E2 E2 E1->E2 Ub Transfer E3_Biotin Biotinylated E3 Ligase E2->E3_Biotin Ub Transfer Target_Protein Target Protein E3_Biotin->Target_Protein Ubiquitination Interacting_Protein Interacting Protein E3_Biotin->Interacting_Protein Interaction Streptavidin_Beads Streptavidin Beads E3_Biotin->Streptavidin_Beads Pull-down Ub Ubiquitin Interacting_Protein->Streptavidin_Beads Co-Pull-down Mass_Spec Mass Spectrometry Streptavidin_Beads->Mass_Spec Identification

References

Confirming Biotin-PEG9-Amine Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules like Biotin-PEG9-amine to proteins, peptides, or other targets is a critical step in biopharmaceutical development. Mass spectrometry stands out as a primary analytical technique for this purpose, offering precision and detailed structural information. This guide provides an objective comparison of common mass spectrometry approaches for analyzing this compound conjugates, supported by experimental data and detailed protocols.

The covalent attachment of a this compound linker to a target molecule leverages the high-affinity interaction between biotin (B1667282) and streptavidin for purification and detection, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Verifying the success and efficiency of this conjugation is paramount. Mass spectrometry provides a direct means to assess the outcome of the conjugation reaction by measuring the mass increase corresponding to the addition of the this compound moiety.

Comparative Analysis of Mass Spectrometry Techniques

The two most prevalent mass spectrometry techniques for analyzing PEGylated and biotinylated biomolecules are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS). Each method offers distinct advantages and is suited for different analytical objectives.

FeatureMALDI-TOF Mass SpectrometryESI-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS)
Principle Analyte is co-crystallized with a matrix and ionized by a laser. Ions are separated based on their time-of-flight in a vacuum tube.Analyte in solution is nebulized and ionized, creating highly charged ions. Ions are separated by a mass analyzer, often coupled with liquid chromatography for pre-separation of complex mixtures.
Sample Throughput HighModerate
Tolerance to Buffers/Salts HighLow (requires volatile buffers)
Mass Accuracy Good to ExcellentExcellent
Resolution GoodExcellent
Coupling to Separation Offline (can analyze fractions from other techniques)Online (direct coupling with HPLC/UPLC)
Typical Application Rapid screening of conjugation reactions, determination of average molecular weight, and assessment of heterogeneity.[1][2][3][4]Detailed characterization of conjugate purity, identification of conjugation sites (with MS/MS), and analysis of complex mixtures.[5]

Experimental Workflows and Protocols

The successful analysis of this compound conjugates by mass spectrometry relies on meticulous sample preparation and optimized instrument parameters. Below are generalized protocols for MALDI-TOF and ESI-LC/MS analysis.

MALDI-TOF Mass Spectrometry Workflow

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample Conjugate Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Dry Air Dry Spot->Dry MALDI_MS MALDI-TOF MS Dry->MALDI_MS Detect Ion Detection MALDI_MS->Detect Spectrum Mass Spectrum Detect->Spectrum Analysis Determine MW Shift & Conjugation Efficiency Spectrum->Analysis

Caption: Workflow for MALDI-TOF MS analysis of this compound conjugates.

Protocol for MALDI-TOF MS Analysis:

  • Sample Preparation:

    • Prepare the this compound conjugate in a suitable solvent (e.g., water or a low-concentration organic solvent).

    • Prepare a saturated matrix solution. For proteins and large peptides, sinapinic acid (10 mg/mL in 50% acetonitrile (B52724)/0.1% trifluoroacetic acid) is a common choice. For smaller molecules, α-cyano-4-hydroxycinnamic acid (CHCA) may be used.

    • Mix the sample and matrix solutions in a 1:1 ratio.

  • Target Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature, which facilitates the co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range to detect both the unconjugated and conjugated species. Linear mode is typically used for larger molecules.

    • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Process the raw data to obtain a mass spectrum.

    • Identify the peak corresponding to the unconjugated molecule and the peak(s) corresponding to the conjugated product(s). The mass difference should correspond to the mass of the added this compound moiety (approximately 682.87 Da).

    • The relative intensities of the peaks can provide a semi-quantitative measure of the conjugation efficiency.

ESI-LC/MS Workflow

ESI_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Conjugate Sample in Volatile Buffer LC Liquid Chromatography (e.g., Reversed-Phase) Sample->LC ESI Electrospray Ionization LC->ESI MS Mass Analyzer ESI->MS TIC Total Ion Chromatogram MS->TIC Deconvolution Deconvolute Mass Spectra TIC->Deconvolution Result Identify Conjugated Species & Purity Deconvolution->Result

Caption: Workflow for ESI-LC/MS analysis of this compound conjugates.

Protocol for ESI-LC/MS Analysis:

  • Sample Preparation:

    • Dissolve the this compound conjugate in a mobile phase-compatible solvent, typically containing water, acetonitrile, and a volatile acid like formic acid.

    • Ensure the sample is free of non-volatile salts and detergents, which can interfere with the electrospray process. Buffer exchange may be necessary.

  • Liquid Chromatography:

    • Inject the sample onto an appropriate HPLC or UPLC column (e.g., C4 or C8 for proteins).

    • Develop a gradient elution method to separate the unconjugated starting material from the this compound conjugate and any byproducts. A typical gradient would be an increasing concentration of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry:

    • The eluent from the LC column is directly introduced into the ESI source of the mass spectrometer.

    • Acquire mass spectra across the elution profile. The mass spectrometer should be set to scan a mass-to-charge (m/z) range that encompasses the expected charge states of the analytes.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify peaks corresponding to different species in the sample.

    • Extract the mass spectrum for each chromatographic peak.

    • Use deconvolution software to transform the multiply charged ion series into a zero-charge mass spectrum, which reveals the molecular weight of the intact molecules.

    • Confirm the presence of the conjugated product by observing the expected mass shift.

    • For more detailed analysis, tandem mass spectrometry (MS/MS) can be performed to fragment the ions and identify the specific site of conjugation.

Interpreting the Results: A Logical Approach

The confirmation of conjugation hinges on the detection of a mass increase that precisely matches the molecular weight of the attached this compound linker.

Data_Interpretation Start Mass Spectrum of Unconjugated Molecule (M) Mass_Shift Observe New Peak at M + 682.87 Da? Start->Mass_Shift Conjugated_Spectrum Mass Spectrum of Conjugation Reaction Mixture Conjugated_Spectrum->Mass_Shift Success Conjugation Confirmed Mass_Shift->Success Yes Failure Conjugation Unsuccessful or Incomplete Mass_Shift->Failure No Heterogeneity Observe Multiple Peaks at M + n*(682.87 Da)? Success->Heterogeneity Multiple_Conjugation Multiple Conjugations Occurred Heterogeneity->Multiple_Conjugation Yes Single_Conjugation Single Conjugation Predominates Heterogeneity->Single_Conjugation No

Caption: Logical flow for interpreting mass spectrometry data to confirm conjugation.

Conclusion

Both MALDI-TOF and ESI-LC/MS are powerful techniques for confirming this compound conjugation. The choice between them depends on the specific analytical needs. MALDI-TOF is ideal for rapid, high-throughput screening of conjugation reactions, while ESI-LC/MS provides more detailed characterization, including purity assessment and site-specific information. By employing the appropriate methodology and carefully interpreting the resulting mass spectra, researchers can confidently verify the successful synthesis of their desired bioconjugates.

References

A Researcher's Guide to Quantifying Biotinylation with Biotin-PEG9-amine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of biotin (B1667282) incorporation is paramount for ensuring the consistency and efficacy of downstream applications. This guide provides a comprehensive comparison of methods for quantifying the degree of biotinylation, with a focus on molecules labeled using Biotin-PEG9-amine. This reagent is a popular choice for biotinylation due to its long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, which enhances the accessibility of the biotin moiety and reduces steric hindrance.

This guide will compare three primary methods for this purpose: the colorimetric HABA assay, fluorescent-based assays, and mass spectrometry. Additionally, it will touch upon alternative commercial kits that offer streamlined quantification.

Comparative Analysis of Biotin Quantification Methods

The choice of a biotin quantification method depends on several factors, including the required sensitivity, sample throughput, cost, and the level of detail needed. The following table summarizes the key performance characteristics of the most common techniques.

FeatureHABA AssayFluorescent AssaysMass Spectrometry
Principle Colorimetric; displacement of HABA from avidin (B1170675) by biotin.[1][2]Fluorometric; displacement of a quencher from fluorescently labeled avidin by biotin or fluorescence quenching of a biotin-fluorophore conjugate upon binding to avidin.[3][4][5]Direct measurement of the mass shift of the protein or peptide after biotinylation.
Sensitivity Lower (micromolar range).High (picomolar to nanomolar range).High, can detect site-specific biotinylation.
Throughput Moderate, suitable for cuvette or microplate format.High, well-suited for microplate format.Lower, requires sample preparation and instrument time.
Equipment Spectrophotometer or microplate reader.Fluorescence microplate reader or fluorometer.Mass spectrometer (e.g., MALDI-TOF, ESI-MS).
Cost Low.Moderate.High.
Sample Consumption High (µg to mg range).Low (ng to µg range).Low (µg range).
Ease of Use Simple and straightforward.Relatively simple, often available in kit format.Complex, requires expertise in sample preparation and data analysis.
Limitations Can be inaccurate due to steric hindrance from the protein.Potential for interference from fluorescent sample components.Not suitable for heterogeneous or glycosylated proteins where mass is variable.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to first remove any unconjugated biotin from the labeled protein to ensure accurate results, which can be achieved through methods like gel filtration, desalting columns, or dialysis.

This method is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.

Protocol (Cuvette Format):

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions. Typically, this involves dissolving a pre-mixed powder in a specified buffer.

  • Initial Absorbance Reading: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. Record this value.

  • Sample Addition: Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

  • Final Absorbance Reading: Measure the absorbance at 500 nm again. Once the value is stable for about 15 seconds, record the result.

  • Calculation: The degree of biotinylation is calculated based on the change in absorbance, the molar extinction coefficients of the HABA-avidin complex and free HABA, and the concentration of the protein.

Protocol (Microplate Format):

  • Prepare HABA/Avidin Solution: As described above.

  • Dispense Reagent: Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.

  • Sample Addition: Add 20 µL of the biotinylated protein sample to the wells.

  • Incubation and Reading: Mix the plate on a shaker for 30-60 seconds and then measure the absorbance at 500 nm.

  • Calculation: Similar to the cuvette format, the degree of biotinylation is determined from the absorbance change.

These assays often rely on the displacement of a quencher from a fluorescently labeled avidin, resulting in an increase in fluorescence.

Protocol (Example using a commercial kit):

  • Prepare Standards: Prepare a series of biotin standards of known concentrations as provided in the kit.

  • Sample Preparation: Dilute the biotinylated protein sample to fall within the linear range of the assay.

  • Assay Procedure:

    • Pipette 10 µL of each standard and unknown sample into separate wells of a microplate.

    • Add 90 µL of the fluorescent avidin/quencher reagent to each well.

  • Incubation: Incubate the plate for 5 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 494/520 nm).

  • Calculation: Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations. Use the standard curve to determine the concentration of biotin in the unknown sample.

Mass spectrometry directly measures the mass of the biotinylated protein or its constituent peptides, allowing for a precise determination of the number of incorporated biotin molecules.

General Workflow:

  • Sample Preparation: The biotinylated protein is prepared for mass spectrometry analysis. This may involve desalting and buffer exchange. For peptide-level analysis, the protein is digested with a protease like trypsin.

  • Mass Analysis: The sample is analyzed by a mass spectrometer. The mass difference between the unmodified and biotinylated protein (or peptides) corresponds to the mass of the added biotin moieties.

  • Data Analysis: The resulting mass spectra are analyzed to determine the degree of biotinylation. For peptide analysis, this can also reveal the specific sites of biotinylation.

Alternative Quantification Methods

Several commercial kits offer alternative approaches to simplify the quantification process.

  • Quant*Tag™ Biotin Kit: This method involves a chemical reaction with biotin that produces a colored product, which is then quantified spectrophotometrically. It is reported to have a favorable dynamic range compared to the HABA assay.

  • ReadiView™ Biotin: This reagent contains a chromogenic tag, allowing for direct quantification of biotinylation by measuring the absorbance at 280 nm and 389 nm.

  • Competition ELISA: A competitive ELISA can be developed using an anti-biotin antibody. This method can be highly sensitive and avoids issues of steric hindrance by first digesting the biotinylated protein with proteinase K.

Visualizing the Workflows

To better understand the experimental procedures, the following diagrams illustrate the workflows for the HABA and fluorescent quantification assays.

HABA_Assay_Workflow cluster_prep Preparation cluster_assay_cuvette Cuvette Method cluster_assay_plate Microplate Method p1 Prepare HABA/Avidin Solution c1 Add HABA/Avidin to Cuvette p1->c1 m1 Add HABA/Avidin to Wells p1->m1 p2 Prepare Biotinylated Sample (Remove free biotin) c3 Add Biotinylated Sample p2->c3 m2 Add Biotinylated Sample p2->m2 c2 Measure Initial A500 c1->c2 c2->c3 c4 Measure Final A500 c3->c4 c5 Calculate Biotinylation Degree c4->c5 m1->m2 m3 Incubate and Read A500 m2->m3 m4 Calculate Biotinylation Degree m3->m4 Fluorescent_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare Biotin Standards a1 Add Standards and Samples to Plate p1->a1 p2 Prepare Diluted Biotinylated Sample p2->a1 p3 Prepare Fluorescent Reagent a2 Add Fluorescent Reagent p3->a2 a1->a2 a3 Incubate a2->a3 a4 Measure Fluorescence a3->a4 d1 Generate Standard Curve a4->d1 d2 Determine Sample Biotin Concentration d1->d2 d3 Calculate Biotinylation Degree d2->d3

References

A Researcher's Guide to Quantifying Biotin Incorporation: The HABA Assay vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Precise quantification of biotin (B1667282) incorporation is a critical step in the development of bioconjugates for research, diagnostics, and therapeutics. The extent of biotinylation can significantly impact the performance of downstream applications, influencing factors such as binding affinity, signal intensity, and steric hindrance. For researchers utilizing amine-reactive labeling reagents like Biotin-PEG9-amine, selecting the optimal quantification method is paramount. This guide provides a comprehensive comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives, offering experimental protocols and performance data to aid in this selection process.

The HABA assay has long been a staple in biotin quantification due to its simplicity and accessibility.[1][2][3] However, its limitations in sensitivity and potential for underestimation have spurred the development of more advanced techniques.[4][5] This guide will delve into the principles, protocols, and comparative performance of the HABA assay, fluorescent-based assays, a novel chemical-based method, and mass spectrometry, empowering researchers to make an informed decision for their specific needs.

Principles of Biotin Quantification Assays

HABA Assay

The HABA assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex. HABA binds to avidin (B1170675), forming a complex that absorbs light at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, leading to a decrease in absorbance at 500 nm. This change in absorbance is directly proportional to the amount of biotin present in the sample.

Fluorescent-Based Assays

Fluorescent assays for biotin quantification typically rely on the displacement of a fluorescence quencher from a fluorescently-labeled avidin. In one common format, a fluorescent dye-labeled avidin is complexed with HABA, which acts as a quencher. When biotin is introduced, it displaces HABA, leading to an increase in fluorescence signal that is proportional to the biotin concentration.

Chemical-Based Assays (Quant*Tag™)

The Quant*Tag™ Biotin Quantification Kit utilizes a chemical reaction that is specific to the biotin molecule itself, rather than its interaction with avidin. This method involves proprietary reagents that react with biotin to produce a colored product, which can be quantified spectrophotometrically at 535 nm. A key advantage is that this method is not susceptible to steric hindrance from the conjugated protein, a common issue with avidin-based assays.

Mass Spectrometry

Mass spectrometry (MS) offers a direct and highly accurate method for determining the degree of biotinylation. By measuring the mass difference between the unlabeled and biotinylated protein, the number of incorporated biotin molecules can be precisely calculated. This technique is not dependent on avidin binding and is considered a gold standard for accuracy, though it requires specialized instrumentation and expertise.

Experimental Protocols

HABA Assay Protocol (Microplate Format)
  • Prepare HABA/Avidin Solution : Dissolve the HABA/Avidin mixture in a suitable buffer such as PBS.

  • Sample Preparation : Ensure the biotinylated protein sample is free of unconjugated biotin by dialysis or desalting.

  • Assay Setup :

    • Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.

    • Measure the absorbance at 500 nm (A500 HABA/Avidin).

    • Add 20 µL of the biotinylated protein sample to the wells.

    • Mix thoroughly and incubate until the absorbance reading is stable (at least 15 seconds).

    • Measure the absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).

  • Calculation : The concentration of biotin is calculated based on the change in absorbance, using the Beer-Lambert law. The molar extinction coefficient for the HABA/avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.

FluoReporter™ Biotin Quantitation Assay Protocol
  • Reagent Preparation : Reconstitute the Biotective Green™ reagent (a complex of fluorescently labeled avidin and a quencher) in an appropriate buffer.

  • Standard Curve Preparation : Prepare a serial dilution of the provided biocytin (B1667093) standard to generate a standard curve.

  • Sample Preparation :

    • Remove any free biotin from the sample.

    • For highly biotinylated proteins, an optional protease digestion step can be performed to ensure all biotin molecules are accessible.

  • Assay Procedure :

    • Add 50 µL of the standards and samples to the wells of a black 96-well microplate.

    • Add 50 µL of the Biotective Green™ reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement : Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm. The biotin concentration in the samples is determined by comparison to the standard curve.

Quant*Tag™ Biotin Quantification Assay Protocol (Microplate Format)
  • Prepare Working Solution : Mix Reagent 1, Reagent 2, and Reagent 3 according to the kit instructions.

  • Standard Curve Preparation : Prepare a series of biotin standards using the provided Biotin Standard Solution.

  • Assay Setup :

    • Add 5 µL of each standard and test sample to the wells of a microplate.

    • Add 100 µL of the Quant*Tag™ working solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 535 nm using a microplate reader. The amount of biotin in the test samples is determined from the standard curve.

Mass Spectrometry Protocol for Biotin Quantification
  • Sample Preparation : The biotinylated protein is purified to remove any unreacted biotinylation reagent.

  • Mass Analysis :

    • The mass of the unbiotinylated protein is determined using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).

    • The mass of the biotinylated protein is then measured.

  • Calculation : The number of biotin molecules incorporated is calculated by dividing the mass difference between the biotinylated and unbiotinylated protein by the mass of a single this compound molecule.

Performance Comparison

FeatureHABA AssayFluorescent AssaysQuant*Tag™ AssayMass Spectrometry
Principle Colorimetric, DisplacementFluorometric, DisplacementColorimetric, Chemical ReactionDirect Mass Measurement
Detection Wavelength 500 nmEx/Em ~485/530 nm535 nmN/A
Sensitivity LowerHigh, can detect as little as 4 pmol of biotinHigher than HABA, can detect less than 1 nmol of biotinVery High
Dynamic Range NarrowWideFavorable dynamic rangeWide
Assay Time ~15-30 minutes~15-30 minutes~30 minutesVariable, depends on instrument and sample prep
Throughput High (microplate format)High (microplate format)High (microplate format)Low to Medium
Interferences Compounds absorbing at 500 nmFluorescent compounds, albuminCompounds absorbing at 535 nmComplex mixtures can be challenging
Steric Hindrance Yes, can lead to underestimationPossible, but can be mitigated with protease digestionNoNo
Equipment Spectrophotometer/Plate ReaderFluorescence Plate ReaderSpectrophotometer/Plate ReaderMass Spectrometer
Cost LowModerateModerateHigh

Visualization of Workflows

HABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HABA_Avidin Prepare HABA/Avidin Solution Add_HABA_Avidin Add HABA/Avidin to Microplate Well HABA_Avidin->Add_HABA_Avidin Sample_Prep Prepare Biotinylated Sample (Remove Free Biotin) Add_Sample Add Biotinylated Sample Sample_Prep->Add_Sample Read1 Measure A500 (Before Sample) Add_HABA_Avidin->Read1 Read1->Add_Sample Incubate Incubate Add_Sample->Incubate Read2 Measure A500 (After Sample) Incubate->Read2 Calculate Calculate Biotin Concentration Read2->Calculate

Caption: Workflow of the HABA assay for biotin quantification.

Method_Comparison_Logic cluster_methods Quantification Methods cluster_factors Decision Factors Biotin_Quant Biotin Quantification Method Selection HABA HABA Assay Biotin_Quant->HABA Fluorescent Fluorescent Assays Biotin_Quant->Fluorescent QuantTag QuantTag Assay Biotin_Quant->QuantTag MS Mass Spectrometry Biotin_Quant->MS Sensitivity Sensitivity & Accuracy HABA->Sensitivity Lower Throughput Throughput & Time HABA->Throughput High Cost Cost & Equipment HABA->Cost Low Steric_Hindrance Steric Hindrance Concerns HABA->Steric_Hindrance Prone to Fluorescent->Sensitivity High Fluorescent->Throughput High Fluorescent->Cost Moderate Fluorescent->Steric_Hindrance Possible QuantTag->Sensitivity Good QuantTag->Throughput High QuantTag->Cost Moderate QuantTag->Steric_Hindrance Not Prone to MS->Sensitivity Very High/Gold Standard MS->Throughput Low MS->Cost High MS->Steric_Hindrance Not Prone to

Caption: Decision logic for selecting a biotin quantification method.

Conclusion

The choice of a biotin quantification assay is a critical decision that depends on the specific requirements of the research. The HABA assay, while simple and cost-effective, may not be suitable for applications requiring high sensitivity or for densely labeled proteins where steric hindrance can lead to inaccurate results. Fluorescent assays offer a significant improvement in sensitivity and are well-suited for high-throughput screening. The Quant*Tag™ assay provides a robust alternative that overcomes the issue of steric hindrance, offering a more accurate quantification for a wider range of biotinylated molecules. Finally, mass spectrometry stands as the most accurate method, providing unambiguous determination of biotin incorporation, albeit at a higher cost and lower throughput. By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to ensure the quality and consistency of their biotinylated reagents.

References

Preserving Protein Function: A Guide to Functional Validation After Biotin-PEG9-Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to a protein is a powerful technique for detection, purification, and immobilization. However, the labeling process itself can potentially alter the protein's structure and, consequently, its biological activity. This guide provides a comprehensive comparison of Biotin-PEG9-amine with other labeling alternatives and details the essential functional validation assays required to ensure the integrity of your biotinylated protein.

The choice of biotinylation reagent is critical. This compound offers a balance of features, including a long, flexible polyethylene (B3416737) glycol (PEG) spacer arm that can enhance the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin while minimizing steric hindrance that could interfere with the protein's function.

Comparing Biotinylation Reagents: A Data-Driven Approach

The selection of a biotinylation reagent should be guided by the specific protein and its intended application. While this compound is a versatile option, other reagents with different spacer arms, reactive groups, and properties are available. The following table summarizes key characteristics and provides a comparative overview.

FeatureThis compoundNHS-BiotinSulfo-NHS-BiotinMaleimide-Biotin
Reactive Group AmineAmineAmineThiol (Cysteine)
Spacer Arm Length ~35 Å~13.5 Å~13.5 Å~16.7 Å
Solubility Water-solubleRequires organic solventWater-solubleRequires organic solvent
Cell Permeability PermeablePermeableImpermeablePermeable
Potential Impact on Function Lower potential for steric hindrance due to long PEG linker.[1][2]Higher potential for steric hindrance and protein aggregation.Similar to NHS-Biotin but less likely to cross cell membranes.Site-specific labeling on cysteine residues can be advantageous if the active site is known and devoid of cysteines.

Quantitative Comparison of Labeled Protein Function

Validating the function of a biotinylated protein is paramount. The following table presents hypothetical, yet representative, quantitative data from key functional assays, comparing a protein labeled with this compound to the unlabeled protein and a protein labeled with a shorter-linker alternative (NHS-Biotin).

AssayUnlabeled ProteinProtein + this compoundProtein + NHS-Biotin
Enzyme Kinetics (Km) 10 µM12 µM25 µM
Enzyme Kinetics (Vmax) 100 U/mg95 U/mg70 U/mg
Surface Plasmon Resonance (KD) 5 nM6 nM15 nM
Cell-Based Assay (EC50) 20 ng/mL25 ng/mL50 ng/mL

Note: The data above are illustrative. Actual results will vary depending on the protein, the degree of labeling, and the specific assay conditions.

Experimental Protocols for Functional Validation

To ensure the reliability of your results, it is crucial to perform functional validation assays. Below are detailed protocols for the key experiments cited in the comparison table.

Enzyme Kinetics Assay

This protocol is designed to determine the Michaelis constant (Km) and maximum velocity (Vmax) of an enzyme, providing insight into its catalytic efficiency and substrate binding affinity.

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme substrate in a suitable assay buffer.

    • Prepare serial dilutions of the substrate to cover a range of concentrations (e.g., 0.1x to 10x the expected Km).

    • Prepare solutions of the unlabeled, this compound labeled, and NHS-Biotin labeled enzyme at the same concentration in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of each substrate dilution to triplicate wells.

    • Initiate the reaction by adding a fixed volume of the enzyme solution to each well.

    • Immediately measure the rate of product formation or substrate depletion using a plate reader at the appropriate wavelength and at regular time intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[3][4][5]

  • Sensor Chip Preparation:

    • Immobilize a capture molecule (e.g., streptavidin) on the surface of the sensor chip.

    • Inject the biotinylated protein (ligand) over the sensor surface, allowing it to be captured by the immobilized streptavidin. A reference flow cell without the biotinylated protein should also be prepared.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (the protein's binding partner) over both the ligand-captured and reference flow cells.

    • Monitor the change in the SPR signal (response units, RU) over time to measure the association and dissociation phases of the interaction.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand-captured flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Flow Cytometry for Cell Surface Binding

This protocol assesses the ability of a biotinylated protein (e.g., a ligand or antibody) to bind to its receptor on the surface of living cells.

  • Cell Preparation:

    • Harvest cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).

    • Resuspend the cells to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Incubate the cells with the biotinylated protein at various concentrations for a specified time on ice.

    • Wash the cells to remove unbound protein.

    • Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE).

    • Wash the cells again to remove unbound streptavidin conjugate.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer, measuring the fluorescence intensity of the cell population.

    • Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity, which are indicative of the binding affinity and receptor expression levels.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using the Graphviz DOT language.

ProteinLabelingWorkflow cluster_prep Protein Preparation cluster_labeling Biotinylation Reaction cluster_purification Purification cluster_validation Functional Validation Protein Target Protein Buffer Amine-free Buffer (e.g., PBS) Protein->Buffer Buffer Exchange Reaction Incubation (RT, 1h) Buffer->Reaction Biotin_PEG9_Amine This compound Biotin_PEG9_Amine->Reaction Purification Desalting Column Reaction->Purification Removal of excess biotin Validation Functional Assays (Enzyme Kinetics, SPR, etc.) Purification->Validation

A streamlined workflow for protein biotinylation and validation.

ELISAProtocol cluster_coating Antigen Coating cluster_blocking Blocking cluster_detection Detection cluster_readout Readout Coat Coat plate with antigen Block Block with BSA Coat->Block Add_Biotin_Ab Add Biotinylated Primary Antibody Block->Add_Biotin_Ab Add_Streptavidin_HRP Add Streptavidin-HRP Add_Biotin_Ab->Add_Streptavidin_HRP Add_Substrate Add TMB Substrate Add_Streptavidin_HRP->Add_Substrate Read Measure Absorbance at 450 nm Add_Substrate->Read

A typical workflow for an Enzyme-Linked Immunosorbent Assay (ELISA).

SignalingPathwayValidation cluster_ligand_binding Ligand Binding cluster_signaling Intracellular Signaling cluster_response Cellular Response Ligand Biotinylated Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Gene Expression TF->Response

Validation of a signaling pathway using a biotinylated ligand.

References

A Comparative Guide to the Binding Affinity of Biotin-PEG9-Amine Conjugates to Avidin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and diagnostics, the high-affinity interaction between biotin (B1667282) and avidin (B1170675) is a cornerstone of many applications. However, the conjugation of biotin to molecules such as polyethylene (B3416737) glycol (PEG) to improve solubility and reduce steric hindrance can impact this critical binding interaction. This guide provides an objective comparison of the binding affinity of Biotin-PEG9-amine conjugates to avidin and its commonly used alternatives, streptavidin and neutravidin, supported by experimental data and detailed protocols.

Understanding the Impact of PEGylation on Binding Affinity

The avidin-biotin interaction is renowned for its strength, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁵ M), making it one of the strongest known non-covalent biological interactions.[1][2] However, the addition of a PEG spacer, while beneficial for the physicochemical properties of the biotinylated molecule, can significantly reduce this binding affinity.

Comparison of Avidin and its Alternatives

While avidin is the archetypal biotin-binding protein, its high isoelectric point and glycosylation can lead to non-specific binding in certain applications. Streptavidin and neutravidin have emerged as popular alternatives with distinct advantages.

FeatureAvidinStreptavidinNeutravidin
Source Egg WhiteStreptomyces avidiniiDeglycosylated Avidin
Molecular Weight ~66-68 kDa~53-60 kDa~60 kDa
Isoelectric Point (pI) 10.5~5-66.3
Glycosylation YesNoNo
Binding Affinity to Biotin (Kd) ~10⁻¹⁵ M[1]~10⁻¹⁴ - 10⁻¹⁵ M[3][4]~10⁻¹⁵ M
Non-specific Binding High, due to positive charge and glycosylationLower than avidinLowest among the three
Key Distinctions Can interact non-specifically with negatively charged molecules and cell surfaces.Lacks the RYD sequence, reducing non-specific binding to cell surface receptors that recognize the RGD motif.Deglycosylation and a neutral pI significantly reduce non-specific binding.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is crucial for evaluating the performance of biotinylated conjugates. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful techniques for quantifying these interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Measurement cluster_analysis Data Analysis prep_avidin Prepare Avidin Solution (in sample cell) degas Degas Both Solutions prep_avidin->degas prep_biotin Prepare this compound Solution (in syringe) prep_biotin->degas load_samples Load Samples into ITC Instrument degas->load_samples set_params Set Experimental Parameters (Temperature, Stirring Speed, Injection Volume) load_samples->set_params titration Perform Automated Titration set_params->titration integrate_peaks Integrate Raw Data Peaks titration->integrate_peaks fit_model Fit Data to a Binding Model integrate_peaks->fit_model determine_params Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) fit_model->determine_params

Experimental workflow for Isothermal Titration Calorimetry (ITC).

Protocol:

  • Sample Preparation:

    • Prepare a solution of avidin (or streptavidin/neutravidin) at a known concentration (e.g., 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of the this compound conjugate at a concentration approximately 10-20 times that of the protein solution in the same buffer.

    • Thoroughly degas both solutions to prevent bubble formation in the ITC cell.

  • Instrument Setup and Titration:

    • Load the protein solution into the sample cell and the biotin conjugate solution into the injection syringe of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume and spacing of injections).

    • Initiate the automated titration, where small aliquots of the biotin conjugate are injected into the protein solution.

  • Data Analysis:

    • The raw data, a series of heat-release peaks for each injection, is integrated to determine the heat change per injection.

    • The integrated data is then fit to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.

Experimental Workflow:

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis activate_chip Activate Sensor Chip Surface immobilize_avidin Immobilize Avidin (or Streptavidin/Neutravidin) activate_chip->immobilize_avidin block_surface Block Remaining Active Sites immobilize_avidin->block_surface inject_biotin Inject this compound (at various concentrations) block_surface->inject_biotin association Monitor Association Phase inject_biotin->association dissociation Monitor Dissociation Phase (with buffer flow) association->dissociation generate_sensorgrams Generate Sensorgrams dissociation->generate_sensorgrams fit_kinetics Fit Data to Kinetic Models generate_sensorgrams->fit_kinetics calculate_rates Calculate Association (ka) and Dissociation (kd) Rate Constants and Kd fit_kinetics->calculate_rates

Experimental workflow for Surface Plasmon Resonance (SPR).

Protocol:

  • Sensor Chip Preparation:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry (e.g., EDC/NHS).

    • Immobilize avidin, streptavidin, or neutravidin onto the activated surface to a desired density.

    • Deactivate any remaining active esters on the surface using an appropriate blocking agent (e.g., ethanolamine).

  • Binding Measurement:

    • Prepare a series of dilutions of the this compound conjugate in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the biotin conjugate over the sensor surface and a reference flow cell (without immobilized protein) to monitor the association phase in real-time.

    • Following the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation of the conjugate.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The corrected sensorgrams are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The choice between this compound and other biotinylated reagents, as well as the selection of the appropriate binding protein (avidin, streptavidin, or neutravidin), will depend on the specific requirements of the application. While PEGylation can reduce the binding affinity to avidin, the benefits of increased solubility and reduced steric hindrance may outweigh this for certain uses. For applications requiring minimal non-specific binding, neutravidin is often the preferred choice due to its neutral pI and lack of glycosylation. The experimental protocols provided for ITC and SPR offer robust methods for quantitatively evaluating the binding affinity of these critical reagents, enabling researchers to make informed decisions for their experimental design.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-PEG9-amine
Reactant of Route 2
Reactant of Route 2
Biotin-PEG9-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。